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  • Product: Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate
  • CAS: 1415968-73-8

Core Science & Biosynthesis

Foundational

molecular weight and chemical structure of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl 4-chloro-3-methylben...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway, and key analytical characterization techniques. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials, providing foundational knowledge and practical insights into the synthesis and handling of this compound and its derivatives.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] Its rigid, planar structure and the presence of a sulfur atom contribute to favorable interactions with various biological targets. Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][3] The strategic substitution on the benzo[b]thiophene ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile template for drug design. Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate represents a specific substitution pattern with potential for further chemical elaboration and investigation into its unique biological profile.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.

Molecular and Chemical Identity

The key identifiers for Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate are summarized in the table below for quick reference.

IdentifierValueSource
Molecular Formula C₁₁H₉ClO₂S[4]
Molecular Weight 240.71 g/mol [4]
CAS Number 1415968-73-8[4]
IUPAC Name Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate
Synonyms 4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester[4]
Chemical Structure

The chemical structure of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is presented below. The molecule features a benzo[b]thiophene core with a chlorine atom at the 4-position, a methyl group at the 3-position, and a methyl ester at the 2-position.

Caption: Chemical structure of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate.

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of Carboxylic Acid Intermediate cluster_1 Step 2: Esterification start 2-Chloro-6-methylaniline reagent1 Diazotization (NaNO2, HCl) start->reagent1 intermediate1 Diazonium Salt Intermediate reagent1->intermediate1 reagent2 Meerwein Arylation (Acrylic Acid, Cu(I) salt) intermediate1->reagent2 intermediate2 3-(2-Chloro-6-methylphenyl)acrylic acid reagent2->intermediate2 reagent3 Cyclization (Thionyl Chloride or Polyphosphoric Acid) intermediate2->reagent3 product1 4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (CAS: 66490-31-1) reagent3->product1 product1_ref 4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid reagent4 Esterification (Methanol, Acid Catalyst e.g., H2SO4 or POCl3) product1_ref->reagent4 final_product Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 1415968-73-8) reagent4->final_product

Caption: Proposed two-step synthesis of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate.

Step 1: Synthesis of 4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (CAS: 66490-31-1)

The synthesis of the carboxylic acid intermediate is a critical first step. A common and effective method for constructing the benzo[b]thiophene ring system is through the cyclization of a substituted cinnamic acid derivative.

Exemplary Protocol (based on related syntheses):

  • Diazotization of 2-Chloro-6-methylaniline: To a stirred solution of 2-chloro-6-methylaniline in a suitable acidic medium (e.g., aqueous HCl), a solution of sodium nitrite in water is added dropwise at 0-5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

  • Meerwein Arylation: The freshly prepared diazonium salt solution is then added to a solution of acrylic acid in a suitable solvent (e.g., acetone or acetonitrile) containing a catalytic amount of a copper(I) salt (e.g., CuCl or Cu₂O). The reaction is typically stirred at room temperature or slightly elevated temperatures until the evolution of nitrogen gas ceases.

  • Cyclization: The resulting 3-(2-chloro-6-methylphenyl)acrylic acid is isolated and then subjected to cyclization. This can be achieved by heating with thionyl chloride or in the presence of a strong acid catalyst such as polyphosphoric acid (PPA).

  • Work-up and Purification: After completion of the cyclization, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid.[5]

Step 2: Esterification to Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate

The final step is the esterification of the carboxylic acid with methanol. This is a standard transformation in organic synthesis.

Exemplary Protocol (based on general esterification procedures): [6]

  • Reaction Setup: In a round-bottom flask, 4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid is dissolved or suspended in an excess of methanol, which acts as both the solvent and the reagent.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃), is carefully added to the mixture.[6]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for this specific molecule is not publicly available, the following are the expected analytical characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the methyl group protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all eleven carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the methyl ester carbon. The chemical shifts would be consistent with the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 240.71 g/mol . The isotopic pattern of the molecular ion peak would also be characteristic of a molecule containing one chlorine atom and one sulfur atom.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

  • Absorption bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations of the aromatic rings.

  • C-H stretching vibrations for the aromatic and methyl groups.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is not yet reported, its structural features suggest several potential areas of application.

  • Medicinal Chemistry: The benzo[b]thiophene scaffold is a known pharmacophore.[1] The presence of the chloro and methyl substituents, along with the ester functionality, provides handles for further chemical modification to generate a library of compounds for screening against various biological targets. This molecule could serve as a key intermediate in the synthesis of more complex molecules with potential anticancer, antimicrobial, or anti-inflammatory activities.[1][3]

  • Organic Electronics: Benzo[b]thiophene derivatives have been investigated for their potential use in organic electronics due to their charge transport properties. While direct data for this specific compound is limited, the core structure is of interest in this field.

Conclusion

Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a synthetically accessible heterocyclic compound with significant potential for applications in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and the key analytical techniques for its characterization. It is our hope that this guide will serve as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this and related benzo[b]thiophene derivatives.

References

  • Barbier, T., Barbry, A., Magand, J., Badiou, C., Davy, F., Baudouin, A., Queneau, Y., Dumitrescu, O., Lina, G., & Soulère, L. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6549–6559. [Link]

  • RSC Publishing. (n.d.). Supporting Information. Retrieved March 17, 2026, from [Link]

  • Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 6(5), 365-369. [Link]

  • Google Patents. (n.d.). EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.
  • Kumar, D., & Maruthi Kumar, N. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 58. [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Biological Activity Screening of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate Derivatives

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry Benzothiophene, a sulfur-containing heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and poten...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene, a sulfur-containing heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and potential for diverse functionalization have made it a cornerstone in the development of novel therapeutic agents.[1] Derivatives of benzothiophene have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and analgesic properties.[2][3] This inherent biological versatility makes the synthesis and screening of new benzothiophene derivatives a promising avenue for drug discovery.[2]

This guide provides a comprehensive framework for conducting the preliminary biological activity screening of a specific class of these compounds: derivatives of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate. We will delve into the scientific rationale behind assay selection, provide detailed, field-proven protocols for key in vitro screens, and offer insights into data interpretation. The objective is to establish a foundational biological profile for novel derivatives, enabling researchers to identify promising "hit" compounds for further development.

Part 1: Synthesis and Strategic Screening Workflow

The journey from a chemical concept to a potential drug lead begins with synthesis and a well-structured screening plan. The initial focus is on creating a small library of derivatives from the core scaffold and then subjecting them to a cascade of assays designed to efficiently identify biological activity.

Synthesis of the Core Scaffold

The starting point is the synthesis of the core molecule, Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS No. 1415968-73-8).[4] While multiple synthetic routes to benzothiophenes exist, a common and effective method involves the condensation of a substituted benzaldehyde with a thioglycolate ester. Microwave-assisted synthesis can often accelerate these reactions significantly.[5]

Proposed Synthetic Protocol (Adapted from established methods[3][5]):

  • Reaction Setup: In a pressure-rated microwave vial, combine 2,5-dichlorobenzaldehyde (1.0 eq.), methyl thioglycolate (1.2 eq.), and potassium carbonate (K₂CO₃, 1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 90-100°C for approximately 15-20 minutes. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, dilute the reaction mixture with cold water and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like methanol or ethanol to yield the target compound.

Derivatives of this core can be synthesized by starting with appropriately substituted benzaldehydes or by subsequent modification of the benzothiophene ring or ester group.

The Screening Workflow: A Strategic Cascade

A preliminary screening cascade is designed to maximize information while conserving resources. It begins with broad, cost-effective assays and progresses to more specific evaluations for active compounds. This strategy allows for the rapid elimination of inactive or overly toxic compounds.[6]

Screening_Workflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Lead Generation A Synthesis of Derivative Library B Primary Assays (Parallel) - Antimicrobial (Diffusion) - Anticancer (MTT) - Anti-inflammatory (Denaturation) A->B C Data Analysis: Identify 'Hits' B->C D Secondary Assays (e.g., MIC/MFC, IC50 Determination) C->D E Preliminary Toxicity (In Silico & In Vitro) C->E F Hit Prioritization (Activity vs. Toxicity) D->F E->F G Lead Compound(s) for Further Optimization F->G Agar_Well_Diffusion step1 Step 1: Inoculation Pour molten agar seeded with microbial culture into a Petri dish. Allow to solidify. step2 Step 2: Well Creation Use a sterile cork borer to create uniform wells in the agar. step1->step2 step3 Step 3: Compound Loading Add a known concentration of the derivative solution, a positive control (e.g., antibiotic), and a negative control (solvent) to separate wells. step2->step3 step4 Step 4: Incubation & Measurement Incubate plate under appropriate conditions. Measure the diameter of the zone of inhibition. step3->step4

Caption: Workflow for the Agar Well Diffusion Assay.

Experimental Protocol: Agar Well Diffusion Assay

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath. [7]2. Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard. [8]3. Plate Inoculation: Pour the cooled agar into sterile Petri dishes. Once solidified, spread the prepared microbial inoculum evenly over the entire agar surface using a sterile cotton swab. [7]4. Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar. [9]5. Compound Loading: Aseptically add a fixed volume (e.g., 50 µL) of the test derivative (dissolved in a suitable solvent like DMSO) into a designated well.

  • Controls: In separate wells on the same plate, add:

    • Positive Control: A standard antibiotic or antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: The solvent used to dissolve the test compound (e.g., DMSO). [7]7. Diffusion and Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds. Then, incubate the plates at 37°C for 24 hours (for bacteria) or at 28-30°C for 48-72 hours (for fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). [10] Data Presentation: Antimicrobial Activity

Derivative IDTest MicroorganismConcentration (µg/mL)Zone of Inhibition (mm)
Cmpd-001S. aureus100
Cmpd-002S. aureus100
CiprofloxacinS. aureus10
DMSOS. aureusN/A0

Follow-up studies for active compounds should include determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) using broth microdilution methods to quantify their potency. [11]

Anticancer Activity Screening (Cytotoxicity)

The MTT assay is a cornerstone of in vitro cytotoxicity screening. It is a colorimetric assay that measures a cell's metabolic activity, which serves as a proxy for cell viability. [12]This allows for the determination of a compound's ability to inhibit the proliferation of cancer cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The absorbance of the solubilized formazan is measured using a spectrophotometer. [12][13]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of the benzothiophene derivative. A->B C Incubate for a set period (e.g., 48-72 hours). B->C D Add MTT reagent to each well and incubate for 2-4 hours. C->D E Purple formazan crystals form in viable cells. D->E F Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. E->F G Measure absorbance at ~570 nm using a plate reader. F->G H Calculate cell viability and determine IC50 value. G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator. [6]2. Cell Seeding: Harvest cells and seed them into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment. [12][14]3. Compound Treatment: Prepare serial dilutions of the test derivatives in culture media. Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include:

    • Vehicle Control: Cells treated with media containing the same concentration of solvent (e.g., DMSO) as the test wells.

    • Blank: Wells containing only media (no cells) for background correction. [14]4. Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Visually confirm the formation of purple formazan precipitate in the control wells. [13]6. Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. 7. Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background noise. [13]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [6] Data Presentation: Cytotoxicity (IC₅₀ Values)

Derivative IDCell LineIncubation Time (h)IC₅₀ (µM)
Cmpd-001MCF-748
Cmpd-001A54948
DoxorubicinMCF-748
DoxorubicinA54948
Anti-inflammatory Activity Screening

A simple and widely used in vitro method for preliminary anti-inflammatory screening is the inhibition of albumin denaturation assay. [15]Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein like albumin can be correlated with anti-inflammatory activity.

Principle: When subjected to heat, proteins like Bovine Serum Albumin (BSA) undergo denaturation, leading to a change in their tertiary structure and a loss of biological function. This change can be measured by an increase in the turbidity of the solution. Anti-inflammatory drugs can stabilize the protein and prevent this denaturation. [15]

Denaturation_Assay cluster_0 Control (No Drug) cluster_1 Test (with Derivative) A Albumin Solution B Heat (e.g., 72°C) A->B C Denatured Albumin (High Turbidity) B->C D Albumin + Derivative E Heat (e.g., 72°C) D->E F Protected Albumin (Low Turbidity) E->F

Caption: Inhibition of protein denaturation by an active compound.

Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture: Prepare reaction mixtures containing 0.2 mL of Bovine Serum Albumin (1% aqueous solution) and 2.8 mL of Phosphate Buffered Saline (PBS, pH 6.4).

  • Compound Addition: To this mixture, add 2 mL of varying concentrations of the test derivative (e.g., 50, 100, 200 µg/mL).

  • Controls: Prepare:

    • Positive Control: Use a standard anti-inflammatory drug like Diclofenac Sodium or Acetylsalicylic Acid. [15] * Negative Control: A reaction mixture with the solvent (vehicle) instead of the test compound.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples in a water bath at 72°C for 5 minutes.

  • Cooling & Measurement: After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula:

    • % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Data Presentation: Anti-inflammatory Activity

Derivative IDConcentration (µg/mL)% Inhibition of Denaturation
Cmpd-001100
Cmpd-002100
Diclofenac100

Part 3: Preliminary Toxicity and Hit Prioritization

An early assessment of toxicity is critical to avoid advancing compounds that are likely to fail in later stages. [16]The data generated from the primary screens can provide initial clues, which can be supplemented with computational predictions.

In Vitro Toxicity Assessment: The cytotoxicity data obtained from the MTT assay (Section 2.2) against non-cancerous cell lines (e.g., human fibroblasts or epithelial cells) can serve as an initial indicator of general cytotoxicity. A compound that is highly toxic to both cancerous and non-cancerous cells may have a poor therapeutic window. [6] In Silico Toxicity Prediction: Before extensive in vitro testing, computational (in silico) models can predict potential liabilities such as mutagenicity (Ames test prediction), cardiotoxicity (hERG inhibition), and other adverse effects based on the chemical structure. [17]This is a rapid, cost-effective method to flag potentially problematic compounds.

Hit Prioritization: A "hit" is a compound that shows significant activity in a primary assay. The final step of this preliminary screen is to prioritize these hits for further study. This decision is based on a balance of potency and selectivity.

Decision_Matrix Matrix Prioritization High Activity Low Toxicity High Activity High Toxicity Low Activity Low Toxicity Low Activity High Toxicity Lead Promising Lead Candidate (Proceed to Secondary Assays) Matrix:f0->Lead Discard1 Discard (Poor Safety Profile) Matrix:f1->Discard1 Discard2 Discard (Low Potency) Matrix:f3->Discard2 Reprioritize Low Priority (Consider for Scaffold Hopping) Matrix:f2->Reprioritize

Caption: Decision matrix for hit prioritization based on activity and toxicity.

Conclusion

This guide outlines a structured, efficient, and technically sound approach for the preliminary biological screening of novel Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate derivatives. By employing a strategic cascade of in vitro assays—antimicrobial, anticancer, and anti-inflammatory—researchers can effectively identify compounds with promising biological activity. The inclusion of detailed protocols, data interpretation guidelines, and a framework for prioritizing hits based on an early assessment of toxicity provides a solid foundation for advancing the most promising candidates into the next phase of the drug discovery pipeline. The versatility of the benzothiophene scaffold continues to offer exciting opportunities, and a rigorous preliminary screen is the critical first step in unlocking its therapeutic potential.

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  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved March 12, 2026, from [Link]

  • Lecture 34 : Fractionation And Bioassays Of Plant Extract - Nptel. (n.d.). NPTEL. Retrieved March 12, 2026, from [Link]

  • A Rapid in vitro Screening System for the Identification and Evaluation of Anticancer Drugs. (1989). Taylor & Francis Online. Retrieved March 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

Sources

Foundational

Benzothiophene Derivatives as Privileged Scaffolds in Targeted Therapeutics: A Deep Dive into Mcl-1 Inhibition

Executive Summary Benzothiophenes represent a highly versatile class of bicyclic heterocyclic compounds. While historically recognized for their utility in selective estrogen receptor modulators (SERMs) and 5-lipoxygenas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiophenes represent a highly versatile class of bicyclic heterocyclic compounds. While historically recognized for their utility in selective estrogen receptor modulators (SERMs) and 5-lipoxygenase inhibitors 1, recent advances in fragment-based drug discovery (FBDD) have repositioned the benzothiophene scaffold as a critical pharmacophore for disrupting complex protein-protein interactions (PPIs). Specifically, derivatives such as Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate serve as foundational synthetic intermediates for highly potent inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein implicated in severe cancer chemoresistance.

This technical guide explores the mechanistic rationale, structural biology, and self-validating experimental workflows required to develop and evaluate benzothiophene-derived Mcl-1 inhibitors.

The Biological Imperative: Targeting the "Undruggable" Mcl-1 Oncoprotein

Mcl-1 is a pro-survival member of the Bcl-2 protein family. In healthy cellular environments, Mcl-1 regulates apoptosis by sequestering pro-apoptotic BH3-only proteins (such as Bim, Puma, and Noxa). However, in various malignancies (including non-small cell lung cancer, melanoma, and leukemia), the MCL1 gene is heavily amplified. This overexpression neutralizes pro-apoptotic signaling, allowing cancer cells to evade cell death and develop resistance to standard chemotherapies (e.g., paclitaxel, vincristine) and other Bcl-2 inhibitors like Navitoclax 2.

Pathway stimulus Apoptotic Stimulus bh3 Pro-apoptotic BH3 Proteins (Bim, Puma) stimulus->bh3 mcl1 Mcl-1 Oncoprotein (Anti-apoptotic) bh3->mcl1 Inhibited by bakbax Bak/Bax Oligomerization bh3->bakbax Activates mcl1->bakbax Sequesters inhibitor Benzothiophene-2-carboxylate (Mcl-1 Inhibitor) inhibitor->mcl1 Blocks BH3 Groove (Arg263) cytc Cytochrome C Release bakbax->cytc apoptosis Apoptosis cytc->apoptosis

Fig 1: Mechanism of Mcl-1 inhibition by benzothiophene derivatives restoring apoptosis.

Targeting Mcl-1 is notoriously difficult because it lacks a traditional deep enzymatic active site. Instead, it exerts its activity through a large, shallow protein-protein interaction interface known as the BH3-binding groove, which is subdivided into four hydrophobic pockets (p1, p2, p3, and p4).

Mechanism of Action: The Benzothiophene-2-Carboxylate Pharmacophore

Through fragment-based screening utilizing Nuclear Magnetic Resonance (NMR), researchers identified that the benzothiophene core exhibits a strong, selective affinity for the p2 pocket of Mcl-1 3. The p2 pocket in Mcl-1 is uniquely larger and deeper than its counterpart in related proteins like Bcl-xL, providing a distinct structural rationale for achieving target selectivity.

The mechanism of action for derivatives derived from Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate relies on two critical binding events:

  • Electrostatic Anchoring: The methyl ester is biologically inactive and must be synthetically saponified to the free 2-carboxylic acid. Once unmasked, the carboxylate anion forms a highly stable, requisite salt bridge with the Arginine 263 (Arg263) residue located at the edge of the Mcl-1 binding groove.

  • Hydrophobic Insertion: The 4-chloro and 3-methyl substitutions on the benzothiophene aromatic ring act as hydrophobic vectors. They project deeply into the plasticity of the p2 pocket, displacing the native hydrophobic residues (e.g., Ile210, Val216) of the endogenous BH3 peptide 2.

Quantitative Structure-Activity Relationship (SAR) Data

By utilizing the benzothiophene-2-carboxylate core as an anchor and merging it with secondary fragments (such as a 1-naphthyl moiety) that reach into the adjacent p3 pocket, researchers have drastically improved binding affinities from the micromolar to the low nanomolar range.

Table 1: SAR Evolution of Benzothiophene Derivatives in Mcl-1 Inhibition

Compound / FragmentStructural ModificationMcl-1 Affinity ( Ki​ )Selectivity (Mcl-1 vs Bcl-xL)
Unsubstituted Core Benzothiophene-2-carboxylic acid> 100 μMN/A
Substituted Fragment 4-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid~ 1.2 μMLow
Merged Inhibitor Benzothiophene core linked to 1-naphthyl moiety55 nM > 270-fold
Esterified Control Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylateInactive (> 500 μM)N/A

Data synthesized from Fesik et al. demonstrating the necessity of the free acid and the p2/p3 spanning strategy 3.

Fragment-Based Drug Discovery (FBDD) Workflow

The development of these inhibitors relies on a systematic FBDD pipeline. Small, low-affinity fragments are screened, structurally mapped via X-ray crystallography, and chemically linked to form highly potent molecules.

Workflow frag Fragment Library (Benzothiophenes) nmr NMR Screening (Identify p2 binders) frag->nmr xray X-Ray Crystallography (Structural mapping) nmr->xray merge Fragment Merging (Linker optimization) xray->merge lead Lead Optimization (Nanomolar Ki) merge->lead

Fig 2: Fragment-based drug discovery workflow for optimizing benzothiophene Mcl-1 inhibitors.

Experimental Methodologies

Protocol A: Synthesis of the Benzothiophene Core

The synthesis of the benzothiophene core relies on a carefully orchestrated nucleophilic aromatic substitution followed by intramolecular cyclization 4.

Step 1: Formation of the Methyl Ester Intermediate Causality & Rationale: We specifically utilize methyl thioglycolate rather than free thioglycolic acid. The methyl ester acts as a crucial protecting group. If the free acid were used, the DBU base would prematurely deprotonate the carboxylate, quenching the nucleophile and drastically reducing the cyclization yield.

  • Dissolve 2'-chloro-6'-fluoroacetophenone (10.0 mmol) in anhydrous toluene (10 mL) at 0 °C under an inert argon atmosphere.

  • Add methyl thioglycolate (10.0 mmol) followed by the dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 20.0 mmol).

  • Stir the reaction mixture for 3 hours at 0 °C, then allow it to slowly warm to room temperature and stir for an additional 15 hours.

  • Quench the reaction with H₂O (50 mL), extract with EtOAc, and purify the residue via automated flash column chromatography to yield Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (MS m/z = 241.2[M+H]⁺).

Step 2: Saponification to the Active Pharmacophore Causality & Rationale: The esterified intermediate cannot form the requisite electrostatic salt bridge with Arg263 on Mcl-1. Base-catalyzed saponification is mandatory to unmask the active carboxylic acid.

  • Dissolve the methyl ester (6.85 mmol) in a THF/MeOH (50 mL / 12 mL) solvent system.

  • Add an aqueous solution of LiOH (27.4 mmol in 12 mL H₂O). The biphasic nature of the reaction is bridged by the THF/MeOH, ensuring rapid and complete hydrolysis.

  • Stir for 4 hours at room temperature.

  • Acidify the mixture with 1N HCl to pH 3 to precipitate the free 4-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid . Extract with CH₂Cl₂ and concentrate in vacuo.

Protocol B: Fluorescence Polarization Assay (FPA) for Mcl-1 Binding

To quantify the binding affinity ( Ki​ ) of the synthesized benzothiophene derivatives, a competitive Fluorescence Polarization Assay is employed.

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. The assay's dynamic range is strictly verified using a Z'-factor calculation before any compound data is accepted.

  • Reagent Preparation: Prepare a complex of recombinant human Mcl-1 protein (10 nM) and a FITC-labeled BAK-BH3 peptide probe (2 nM) in assay buffer (50 mM Tris, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Control Establishment (Validation Step):

    • Positive Control (0% Displacement): Mcl-1 + FITC-peptide + DMSO vehicle. Establishes the maximum polarization baseline (peptide is bound and tumbles slowly).

    • Negative Control (100% Displacement): Free FITC-peptide + DMSO. Establishes the minimum polarization baseline (peptide is free and tumbles rapidly).

    • Validation Check: Calculate the Z'-factor. Proceed only if Z′>0.5 , confirming a robust assay window.

  • Compound Incubation: Dispense the benzothiophene test compounds in a dose-response dilution series into a 384-well black opaque microplate. Add the Mcl-1/FITC-peptide complex.

  • Equilibration & Reading: Incubate the plate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium. Read the microplate on a multi-mode reader measuring parallel and perpendicular fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: As the benzothiophene inhibitor binds to the p2 pocket and Arg263, it displaces the FITC-peptide, resulting in a measurable drop in polarization. Calculate the IC50​ using a 4-parameter logistic regression, and convert to Ki​ using the Nikolovska-Coleska equation.

References

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents | The Journal of Organic Chemistry - ACS Publications |1

  • Small-Molecule Inhibitors of the Mcl-1 Oncoprotein | Austin Publishing Group | 2

  • Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment based methods and structure based design | PMC - NIH | 3

  • Supporting information: Discovery of potent myeloid cell leukemia-1 (Mcl-1) inhibitors using fragment-based methods and structure | AWS / J. Med. Chem. | 4

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic Analysis and Spatial Conformation of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a member of the benzothiophene class of heterocyclic compounds, a scaffold of significan...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a member of the benzothiophene class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] Understanding the precise three-dimensional arrangement of its atoms is paramount for elucidating structure-activity relationships (SAR), optimizing crystal packing for materials applications, and guiding rational drug design. This technical guide provides a comprehensive framework for the determination and analysis of the crystallographic data and spatial conformation of this target molecule. While a definitive crystal structure is not publicly available as of the writing of this guide, we present a detailed, field-proven methodology for its determination via single-crystal X-ray diffraction. This document serves as both a practical protocol and a theoretical exploration of the anticipated structural features of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate, grounded in the established principles of crystallography and the known characteristics of related benzothiophene derivatives.[3][4][5]

Introduction: The Significance of Structural Elucidation

The benzo[b]thiophene moiety is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific substitution pattern of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate—featuring a chloro, a methyl, and a methyl carboxylate group—suggests a molecule with tailored electronic and steric properties. The spatial conformation, dictated by bond lengths, bond angles, and torsion angles, governs how the molecule interacts with biological targets or assembles in a solid state.

Key questions that crystallographic analysis can answer include:

  • The planarity of the fused ring system.

  • The orientation of the substituent groups relative to the core scaffold.

  • The nature of intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that dictate crystal packing.

  • The presence of polymorphism, which can significantly impact a compound's physical properties.[5]

This guide will provide the necessary protocols and theoretical framework to address these critical aspects.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines a robust, self-validating workflow for determining the crystal structure of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate.

Step 1: Crystal Growth

The prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals. The choice of solvent and crystallization technique is critical.

  • Methodology:

    • Dissolve a small amount of the purified compound (commercially available from suppliers such as ChemScene and Sigma-Aldrich) in a minimal amount of a suitable solvent or solvent mixture.[6] Potential solvents include acetone, ethanol, ethyl acetate, or a mixture like dichloromethane/hexane.

    • Employ slow evaporation, where the solvent is allowed to evaporate from the saturated solution over several days to weeks at a constant temperature.

    • Alternatively, use vapor diffusion by placing a vial with the dissolved compound inside a sealed larger container with a more volatile anti-solvent.

    • Once crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) are formed, carefully select one for mounting.

  • Causality: The slow rate of crystallization is crucial to allow the molecules to arrange themselves in a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid precipitation will likely lead to an amorphous solid or polycrystalline powder.

Step 2: Data Collection

Modern single-crystal X-ray diffractometers, such as those equipped with a CCD area detector, are standard for this purpose.[3]

  • Methodology:

    • Mount a selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Proceed with a full data collection, which involves rotating the crystal and collecting diffraction patterns at various orientations.

    • The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Causality: The diffraction pattern is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice. The geometry and intensity of the diffraction spots contain the information about the arrangement of atoms.

Step 3: Structure Solution and Refinement

Specialized software is used to process the diffraction data and solve the crystal structure.

  • Methodology:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model by assigning atoms to the electron density peaks.

    • Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

    • Locate and add hydrogen atoms to the model.

    • The final refined structure is evaluated based on crystallographic R-factors, which indicate the quality of the fit.

  • Causality: The refinement process is an iterative optimization that minimizes the difference between the experimentally measured structure factors and those calculated from the model.

Anticipated Crystallographic Data and Spatial Conformation

While the precise experimental data is pending, we can predict the likely structural features of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate based on known chemical principles and data from similar structures.

Expected Crystallographic Parameters

The following table summarizes the expected crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.

ParameterExpected Value/Range
Chemical FormulaC₁₁H₉ClO₂S[6]
Molecular Weight240.71 g/mol [6]
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for organic molecules)
Unit Cell Dimensionsa, b, c ≈ 5-15 Å; α, γ = 90°, β ≈ 90-110° (for monoclinic)
Z (molecules per unit cell)2 or 4
Data Collection Temp.100 K
RadiationMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Final R-factor< 0.05
Analysis of Spatial Conformation
  • The Benzothiophene Core: The fused benzo[b]thiophene ring system is expected to be essentially planar, as is characteristic of aromatic systems.[3]

  • Substituent Orientations:

    • The methyl group at position 3 and the chloro group at position 4 will likely cause some steric strain, potentially leading to minor out-of-plane deviations of the substituents.

    • The methyl 2-carboxylate group will have a preferred orientation to minimize steric hindrance with the adjacent methyl group. The ester moiety itself is expected to be planar.

  • Bond Lengths and Angles: The bond lengths and angles within the benzothiophene core are anticipated to be consistent with those of other substituted benzothiophenes. The C-S bonds will be in the range of 1.70-1.75 Å, and the C-C bonds within the aromatic rings will be intermediate between single and double bond lengths.

Visualization of Molecular Structure and Workflow

Visualizing the molecular structure and the experimental workflow is crucial for a comprehensive understanding.

Caption: Predicted molecular graph of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate.

G start Start | Purified Compound crystal_growth Crystal Growth - Slow Evaporation - Vapor Diffusion start->crystal_growth Dissolve in Solvent data_collection X-ray Data Collection - Mount Crystal - Collect Diffraction Patterns crystal_growth->data_collection Select Single Crystal structure_solution Structure Solution - Direct Methods - Obtain Electron Density Map data_collection->structure_solution Process Raw Data refinement Structure Refinement - Adjust Atomic Positions - Minimize R-factors structure_solution->refinement Build Initial Model end End | Final Crystal Structure refinement->end Validate Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion

The determination of the crystallographic data and spatial conformation of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is an essential step in harnessing its full potential in drug discovery and materials science. While a published structure is not yet available, this guide provides a comprehensive and scientifically rigorous protocol for its determination using single-crystal X-ray diffraction. The anticipated structural features, including a planar benzothiophene core and specific substituent orientations, offer a valuable starting point for theoretical modeling and experimental design. The methodologies and insights presented herein are intended to empower researchers to successfully elucidate the three-dimensional structure of this and related compounds, thereby accelerating the pace of innovation in their respective fields.

References

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Koppe, M., et al. (2021). Molecular packing analysis of the crystal smectic E phase of a benzothieno-benzothiophene derivative by a combined experimental / computational approach. Liquid Crystals, 48(10), 1435-1446. Retrieved from [Link]

  • Muthu, S., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 15. Retrieved from [Link]

  • Gougis, S., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 14(7), 633. Retrieved from [Link]

  • Schrode, B., et al. (2018). Substrate-Induced Phase of a Benzothiophene Derivative Detected by Mid-Infrared and Lattice Phonon Raman Spectroscopy. ChemPhysChem, 19(8), 993-1000. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-chlorobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • Kumar, A., et al. (2018). Crystal Structure and Disorder in Benzothiophene Derivative. Juniper Online Journal of Case Studies, 7(5). Retrieved from [Link]

  • Beijing Eternalchem Co., Ltd. (n.d.). 4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester CAS NO.1415968-73-8. Retrieved from [Link]

  • Kallur, H. J. (2020). Synthesis, Characterization and Evaluation of Some Novel Benzothiophene Derivatives for Their Anthelmintic Activity. World Journal of Pharmaceutical Research, 9(5), 1838-1849. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD) / Mcl-1 Inhibitor Development Introduction and Mechanistic Rationale Methyl 4-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD) / Mcl-1 Inhibitor Development

Introduction and Mechanistic Rationale

Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 1415968-73-8) is a highly valued heterocyclic building block in medicinal chemistry[1][2]. It has gained significant prominence as a critical intermediate in the synthesis of potent inhibitors targeting myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family that is frequently overexpressed in various human cancers[3].

The construction of the benzo[b]thiophene core utilizes a highly efficient tandem nucleophilic aromatic substitution (SNAr) and intramolecular cyclization strategy[3].

Causality of Experimental Design:

  • Substrate Selection: 2'-chloro-6'-fluoroacetophenone is chosen because the highly electronegative fluorine atom strongly activates the adjacent aromatic carbon toward SNAr by stabilizing the Meisenheimer complex intermediate.

  • Reagent and Base: Methyl thioglycolate serves as the nucleophile. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed as a non-nucleophilic, sterically hindered base. DBU efficiently deprotonates the thiol group to generate a highly reactive thiolate without competing for nucleophilic attack on the aromatic ring.

  • Solvent System: Anhydrous toluene provides an aprotic environment that prevents the solvation of the thiolate anion, thereby maximizing its nucleophilicity for the initial SNAr attack[3]. The subsequent intramolecular aldol-type condensation between the active methylene of the thioglycolate and the ketone group closes the thiophene ring.

Experimental Workflow

G N1 Reaction Setup 2'-chloro-6'-fluoroacetophenone + Methyl thioglycolate N2 Base Addition DBU (2.0 eq) at 0 °C under Argon N1->N2 N3 Cyclization Stir 3h at 0 °C Warm to RT, 15h N2->N3 N4 Quench & Extraction H2O Quench EtOAc Extraction N3->N4 N5 Washing & Drying 6N HCl, H2O, Brine Dry over Na2SO4 N4->N5 N6 Purification Flash Chromatography (Yield: 69.5%) N5->N6

Synthetic workflow for Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a 10.0 mmol scale synthesis[3].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2'-chloro-6'-fluoroacetophenone172.581.01.73 g (10.0 mmol)Electrophile
Methyl thioglycolate106.141.00.90 mL (10.0 mmol)Nucleophile
DBU152.242.03.0 mL (20.0 mmol)Base
Toluene (Anhydrous)92.14Solvent10 mLReaction Medium
Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate 240.71 0.695 1.67 g (6.95 mmol) Target Product

Step-by-Step Laboratory Protocol

This protocol is designed as a self-validating system; specific environmental controls and washing steps are engineered to prevent side reactions and ensure high purity of the final intermediate[3].

Step 1: System Purging and Setup

  • Flame-dry a reaction flask equipped with a magnetic stir bar and purge with Argon (Ar) gas to ensure a strictly anhydrous environment.

  • Dissolve 2'-chloro-6'-fluoroacetophenone (1.73 g, 10.0 mmol) in anhydrous toluene (10 mL)[3].

  • Add methyl thioglycolate (0.90 mL, 10.0 mmol) to the stirring solution[3].

Step 2: Base-Promoted SNAr and Cyclization 4. Submerge the reaction flask in an ice bath to cool the mixture to 0 °C. 5. Add DBU (3.0 mL, 20.0 mmol) dropwise in sequence[3]. Critical Insight: Dropwise addition at 0 °C is mandatory to control the exothermic deprotonation of the thiol and prevent thermal degradation of the starting materials. 6. Stir the reaction mixture continuously for 3 hours at 0 °C[3]. 7. Remove the ice bath, allowing the reaction to slowly warm to ambient room temperature. Continue stirring for an additional 15 hours[3]. Critical Insight: This extended duration at room temperature provides the necessary activation energy for the intramolecular condensation step to reach completion, closing the thiophene ring.

Step 3: Quenching and Phase Separation 8. Quench the reaction by adding 50 mL of deionized H2O[3]. This neutralizes any unreacted base and halts the reaction progress. 9. Transfer the mixture to a separatory funnel and extract the aqueous phase with Ethyl Acetate (EtOAc) (2 x 100 mL)[3].

Step 4: Purification and Isolation 10. Successively wash the combined organic layers with 6N HCl, deionized water, and brine[3]. Critical Insight: The aggressive 6N HCl wash is a self-validating step required to protonate the DBU, forcing it into the aqueous phase as a water-soluble hydrochloride salt, thereby stripping it completely from the organic product. 11. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter to remove the drying agent, and concentrate the filtrate in vacuo[3]. 12. Purify the crude residue using automated flash column chromatography (e.g., Isco Combiflash system)[3].

Step 5: Analytical Characterization

  • Appearance: The purified product should present as a white solid[3].

  • Mass Spectrometry (MS): Validate the product identity via Electrospray Ionization (ESI). The expected mass-to-charge ratio is MS (ESI) m/z = 241.2 (M+H)⁺[3].

References

  • Title: Supporting information Discovery of potent myeloid cell leukemia-1 (Mcl-1)
  • Source: chemscene.
  • Title: 4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester CAS NO.

Sources

Application

Application Notes and Protocols: Catalytic Cross-Coupling Reactions of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate

Introduction: Unlocking the Potential of a Privileged Scaffold The benzo[b]thiophene motif is a cornerstone in medicinal chemistry and materials science, recognized for its presence in numerous bioactive compounds and or...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzo[b]thiophene motif is a cornerstone in medicinal chemistry and materials science, recognized for its presence in numerous bioactive compounds and organic semiconductors.[1][2] Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate serves as a versatile and highly functionalized building block, offering multiple reaction sites for diversification. The C4-chloro substituent, in particular, provides a strategic vector for introducing molecular complexity through modern catalytic cross-coupling reactions.

This guide provides detailed protocols and expert insights for three pivotal palladium-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—using this specific substrate. As an aryl chloride, the C4-Cl bond can present unique reactivity challenges compared to its bromide or iodide analogs, often necessitating carefully selected catalyst systems to achieve efficient activation and coupling.[3] The protocols herein are designed to address these challenges, providing robust starting points for researchers in drug discovery and chemical biology.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and vinyl-aryl structures, fundamental linkages in many pharmaceutical agents. The reaction's tolerance for a wide range of functional groups and its use of generally stable boronic acid reagents make it a first-choice strategy for C-C bond formation.[4]

Catalytic Cycle Overview

The mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_caption Fig. 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetalation_complex->product arcl Ar-Cl arcl->pd0 boronic R-B(OH)₂ boronic->oa_complex base Base (e.g., K₃PO₄) base->oa_complex c

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (1.0 eq.), phenylboronic acid (1.5 eq.), and K₃PO₄ (3.0 eq.).

  • In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in a small amount of anhydrous 1,4-dioxane. Stir for 10 minutes at room temperature until a homogeneous solution is formed.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add anhydrous 1,4-dioxane and degassed water to the reaction flask to form a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water). The final concentration of the substrate should be approximately 0.1 M.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expert Insights:

  • Catalyst Choice: The use of a bulky, electron-rich phosphine ligand like SPhos is critical for promoting the oxidative addition of the less reactive aryl chloride to the palladium center.[5]

  • Base and Solvent: A strong base like K₃PO₄ is effective. The small amount of water is often necessary to facilitate the transmetalation step.[3]

  • Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[3]

Data Summary & Troubleshooting
Coupling PartnerCatalyst SystemBaseTemp (°C)Expected Outcome & Notes
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄100Good to excellent yield. A reliable starting point.
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄100High yield expected due to electron-rich nature.
4-Trifluoromethylphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃110May require a slightly more active catalyst/base combination.
2-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃90Sterically hindered partners may lead to lower yields.[4]

Troubleshooting Common Issues:

  • Low Yield: Increase catalyst loading (up to 5 mol%), screen alternative ligands (e.g., XPhos, RuPhos), or increase the temperature.

  • Protodechlorination (loss of Cl): Ensure the base is anhydrous and the reaction is strictly anaerobic. This side reaction can be promoted by trace water and impurities.

  • Homo-coupling of Boronic Acid: Lower the reaction temperature and ensure slow addition of the boronic acid if necessary.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[6] This reaction allows for the direct coupling of amines with aryl halides, offering a significant advantage over classical methods.

Catalytic Cycle Overview

Similar to the Suzuki coupling, the cycle begins with oxidative addition of the aryl chloride to Pd(0). The amine then coordinates to the palladium complex, and a base facilitates the deprotonation and formation of a palladium-amido intermediate. Reductive elimination furnishes the C-N bond and regenerates the catalyst.[7]

Buchwald_Hartwig_Cycle cluster_caption Fig. 2: Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR₁R₂)L₂ (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₁R₂ (Coupled Product) amido_complex->product arcl Ar-Cl arcl->pd0 amine HNR₁R₂ amine->oa_complex base Base (e.g., NaOᵗBu) base->oa_complex c

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOᵗBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a strong flow of argon, add NaOᵗBu (1.4 eq.) to a flame-dried Schlenk flask.

  • Add Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (1.0 eq.), Pd₂(dba)₃ (0.01 eq.), and XPhos (0.02 eq.) to the flask.

  • Add anhydrous toluene to achieve a final substrate concentration of ~0.2 M.

  • Add morpholine (1.2 eq.) via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Expert Insights:

  • Base Sensitivity: Strong, non-nucleophilic bases like NaOᵗBu are required. These bases are highly moisture-sensitive, and their quality is paramount to reaction success.

  • Ligand Selection: Biarylphosphine ligands like XPhos are highly effective for coupling aryl chlorides. For some challenging substrates, N-heterocyclic carbene (NHC) ligands may offer an alternative.[8]

  • Precatalysts: Using a well-defined Pd(II) precatalyst (e.g., XPhos-Pd-G3) can sometimes lead to more reproducible results and milder reaction conditions.

Data Summary & Troubleshooting
Amine PartnerCatalyst SystemBaseTemp (°C)Expected Outcome & Notes
MorpholinePd₂(dba)₃ / XPhosNaOᵗBu110High yield expected for this standard secondary amine.
AnilinePd(OAc)₂ / RuPhosLHMDS100Anilines are good coupling partners. LHMDS can be a milder alternative to NaOᵗBu.
BenzylaminePd₂(dba)₃ / XPhosK₃PO₄120Primary alkylamines can be challenging; screen different bases and ligands.
IndolePd(OAc)₂ / cBRIDPCs₂CO₃100N-heterocycles often require specific ligand/base combinations.[9]

Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira coupling provides a direct route to C(sp²)–C(sp) bonds, creating aryl-alkyne structures that are valuable precursors in synthesis and key components in functional materials.[10] The classic reaction employs a dual catalytic system of palladium and copper(I).[10]

Catalytic Cycle Overview

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to those above. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Ar-Pd(II) complex.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_caption Fig. 3: Sonogashira Dual Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition alkynyl_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_complex->product cu_cl Cu(I)Cl cu_acetylide Cu(I)-C≡CR cu_cl->cu_acetylide Deprotonation by Base cu_acetylide->oa_complex Feeds into Pd Cycle cu_acetylide->cu_cl From Transmetalation arcl Ar-Cl arcl->pd0 alkyne H-C≡CR alkyne->cu_cl base Amine Base base->alkyne c

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and anhydrous Et₃N via syringe (typically a 2:1 v/v ratio).

  • Add phenylacetylene (1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at 60-70 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Expert Insights:

  • Glaser Coupling: The primary side reaction is the copper-catalyzed oxidative homo-coupling of the terminal alkyne (Glaser coupling). This is minimized by maintaining strict anaerobic conditions.

  • Copper-Free Conditions: Modern protocols often omit the copper co-catalyst to avoid Glaser coupling and simplify purification. These conditions typically require a more active palladium catalyst/ligand system and a different base, such as piperidine or DBU.

  • Amine Base: The amine (Et₃N) serves as both the base to deprotonate the alkyne and as a solvent.

Data Summary & Troubleshooting
Alkyne PartnerCatalyst SystemBaseTemp (°C)Expected Outcome & Notes
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N70Standard conditions, should provide good yield.
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPEA60TMS-alkynes are useful for further functionalization.
1-OctynePd(OAc)₂ / X-PhosCs₂CO₃80Copper-free conditions may be preferred for aliphatic alkynes to prevent side reactions.

General Experimental Workflow

A successful cross-coupling campaign relies on systematic execution, from careful setup to rigorous analysis and purification.

Workflow setup 1. Reaction Setup (Flame-dried glassware, Inert atmosphere) reagents 2. Reagent Addition (Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent) setup->reagents reaction 3. Reaction (Heating & Stirring) reagents->reaction monitoring 4. Progress Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Aqueous Workup (Quenching, Extraction, Drying) monitoring->workup Proceed if complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, HRMS) purification->analysis

Caption: A standard workflow for performing catalytic cross-coupling reactions.

Conclusion

Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a highly adaptable chemical intermediate. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust methodologies for its elaboration. By carefully selecting the appropriate catalyst, ligand, and base system, researchers can efficiently generate diverse libraries of novel benzo[b]thiophene derivatives, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.[11]

References

  • Technical Support Center: Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene. Benchchem.
  • Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate. ChemScene.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Available at: [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry. Available at: [Link]

  • An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of 4-chlorobenzothiophenes. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. Available at: [Link]

  • Flow Chemistry: Sonogashira Coupling. Royal Society of Chemistry. Available at: [Link]

  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Application Notes and Protocols: 3-Chloro-4-methylbenzo[b]thiophene and its Analogs in Organic Electronics. Benchchem.

Sources

Method

in vitro cell viability assay protocols involving Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

An Application Note on Methodologies for Determining the In Vitro Cytotoxicity of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate Authored by: Gemini, Senior Application Scientist Abstract This application note p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on Methodologies for Determining the In Vitro Cytotoxicity of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust assessment of in vitro cell viability and cytotoxicity of the novel compound, Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate. Benzo[b]thiophene derivatives are a class of heterocyclic compounds that have garnered significant interest for their wide range of biological activities, including potential as anti-cancer agents.[1] Accurate determination of a compound's cytotoxic profile is a cornerstone of preclinical drug discovery. This document details two distinct, well-validated protocols—a metabolic activity assay (MTS) and an ATP quantification assay (Luminescent)—to ensure a multi-faceted and reliable evaluation of cellular response. The causality behind experimental choices, critical controls, and data interpretation are explained to uphold scientific integrity and provide a self-validating experimental framework.

Introduction and Scientific Rationale

The evaluation of a test compound's effect on cell viability is a critical first step in toxicology and pharmacology. It establishes the concentration range for subsequent mechanistic studies and provides initial insights into the compound's therapeutic window. The target compound, Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate, belongs to a class of molecules known to exhibit diverse physiological functions.[1] Related benzo[b]thiophene structures have been shown to induce apoptosis and increase intracellular Reactive Oxygen Species (ROS) in cancer cell lines, pointing to a potential mechanism of action that necessitates careful assay selection.[2]

To construct a robust cytotoxicity profile, it is imperative to use orthogonal assays that measure different aspects of cell health. A change in one parameter (e.g., metabolic rate) should ideally be corroborated by a change in another (e.g., energy currency). This note presents two such methods:

  • The MTS Assay: A colorimetric method that measures the metabolic activity of a cell population. Viable cells, possessing active NAD(P)H-dependent oxidoreductase enzymes, reduce the tetrazolium salt MTS into a colored formazan product.[3][4] The intensity of the color is directly proportional to the number of metabolically active cells.

  • The Luminescent ATP Assay: A highly sensitive method that quantifies adenosine triphosphate (ATP), the primary energy currency of the cell. The presence of ATP is a clear indicator of metabolically active, viable cells.[5] A drop in ATP is often one of the first markers of cellular injury.

By employing both methods, researchers can mitigate the risk of compound-specific artifacts (e.g., interference with reductase enzymes or light absorption) and gain higher confidence in the generated cytotoxicity data.

Compound Profile and Handling

  • Compound: Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate

  • CAS Number: 1415968-73-8[6]

  • Molecular Formula: C₁₁H₉ClO₂S[6]

  • Molecular Weight: 240.71 g/mol [6]

  • Properties: This compound is predicted to be hydrophobic (LogP ≈ 3.65) and will require an organic solvent for dissolution.[6]

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade Dimethyl Sulfoxide (DMSO). Store this stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium during the assay should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

General Experimental Workflow

The overall process for assessing cytotoxicity is a multi-day workflow that requires careful planning and execution. The key stages are outlined in the diagram below.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Viability Assessment cluster_3 Data Analysis c1 Culture & Harvest Cells c2 Count Cells & Adjust Density c1->c2 c3 Seed Cells into 96-Well Plate c2->c3 d2 Add Compound/Controls to Cells c3->d2 d1 Prepare Serial Dilutions of Test Compound d1->d2 d3 Incubate for Desired Exposure Time (e.g., 24, 48, 72h) d2->d3 e1 Add Assay Reagent (MTS or ATP Lysis Reagent) d3->e1 e2 Incubate as per Protocol e1->e2 e3 Measure Signal (Absorbance or Luminescence) e2->e3 f1 Subtract Background e3->f1 f2 Calculate % Viability vs. Vehicle Control f1->f2 f3 Plot Dose-Response Curve & Determine IC50 f2->f3

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTS Colorimetric Assay for Metabolic Activity

This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert the MTS tetrazolium salt into a soluble purple formazan dye.[4]

G cluster_cell Metabolically Active Cell Mito Mitochondria Enzyme NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple, Soluble) Enzyme->Formazan MTS MTS (Tetrazolium) (Yellow, Soluble) MTS->Enzyme Reduction

Caption: Principle of the MTS cell viability assay.

Materials:

  • Selected mammalian cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate stock solution in DMSO

  • MTS reagent solution (commercially available, e.g., Promega CellTiter 96® AQueous One Solution)[3][7]

  • Positive control (e.g., 10 µM Doxorubicin)

  • Microplate spectrophotometer capable of reading absorbance at 490-500 nm[4]

Step-by-Step Protocol:

  • Cell Seeding: a. Culture cells to ~80% confluency, harvest, and perform a cell count (e.g., using a hemocytometer and trypan blue). b. Dilute the cell suspension in complete culture medium to a pre-determined optimal density (typically 5,000-15,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no-cell" background controls containing 100 µL of medium only. d. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.[8]

  • Compound Treatment: a. Prepare serial dilutions of the test compound from your DMSO stock in complete culture medium. Aim for a 2X final concentration. b. Prepare 2X solutions for your vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and positive control. c. Carefully remove the medium from the cells and add 100 µL of the appropriate 2X compound dilution or control solution. Alternatively, add 100 µL of the 2X solution directly to the 100 µL of medium already in the wells and mix gently (final volume 200 µL). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTS Reagent Addition and Measurement: a. After incubation, add 20 µL of MTS reagent directly to each well (for a final volume of 220 µL).[3] b. Incubate the plate for 1-4 hours at 37°C, 5% CO₂.[7] The incubation time should be optimized for your cell line to ensure the absorbance values for untreated cells are within the linear range of the instrument (typically 0.8-1.5). c. Gently shake the plate for 1 minute to ensure homogenous color distribution. d. Measure the absorbance at 490 nm using a microplate reader.[3]

Protocol 2: Luminescent Assay for ATP Quantification

This protocol uses a thermostable luciferase to measure ATP levels, which directly correlate with the number of viable cells in culture.[5] The "add-mix-measure" format is simple and highly sensitive.[9]

G ATP ATP Enzyme Ultra-Glo™ Luciferase ATP->Enzyme Luciferin D-Luciferin + O₂ Luciferin->Enzyme Light Luminescent Signal (~560 nm) Enzyme->Light Products Oxyluciferin + AMP + PPi + CO₂ Enzyme->Products

Caption: Principle of the luminescent ATP cell viability assay.

Materials:

  • Cell line, medium, and compound as described in Protocol 1

  • 96-well opaque-walled, white, flat-bottom plates (to maximize luminescent signal and prevent crosstalk)

  • Luminescent ATP assay reagent (commercially available, e.g., Promega CellTiter-Glo® 2.0)[10]

  • Luminometer or a microplate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment: a. Follow steps 1 and 2 exactly as described for the MTS assay, but use an opaque-walled 96-well plate. Seed 100 µL of cells per well.

  • Reagent Addition and Measurement: a. After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9] This ensures thermal stability for the enzymatic reaction. b. Prepare the ATP assay reagent according to the manufacturer's instructions. c. Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11] d. Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis and mix the contents.[9] e. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11] f. Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation

For both assays, the data should be processed to determine the compound's effect on cell viability, typically culminating in an IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Calculation Steps:

  • Average Replicates: Calculate the average absorbance or luminescence signal for each set of replicate wells (e.g., triplicate).

  • Background Subtraction: Subtract the average signal from the "no-cell" control wells from all other average values.

  • Calculate Percent Viability: Normalize the data to the vehicle control, which represents 100% viability.

    • % Viability = ( [Signal of Treated Cells] / [Signal of Vehicle Control Cells] ) * 100

  • Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis). Use non-linear regression analysis (e.g., four-parameter logistic fit) to generate a sigmoidal dose-response curve and calculate the IC₅₀ value.

Data Summary Table:

ParameterMTS AssayATP Luminescent Assay
Principle Measures mitochondrial reductase activityQuantifies total cellular ATP
Detection Colorimetric (Absorbance @ 490 nm)Luminescence (~560 nm)
Plate Type ClearOpaque, White
Endpoint Formazan productLight output
Incubation Time 1-4 hours10 minutes
Pros Inexpensive, well-establishedHigh sensitivity, wide linear range, fewer steps
Cons Prone to chemical interference, longer incubationMore expensive, potential for enzyme inhibition

Trustworthiness: Controls and Potential Interferences

A robust experimental design relies on comprehensive controls to validate the results.

  • Vehicle Control: Essential for distinguishing the effect of the compound from the effect of the solvent (DMSO).

  • Untreated Control: Cells in medium alone, representing baseline cell health.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm that the assay system can detect cell death.

  • No-Cell Control: Medium and assay reagent only, to determine the background signal.

Potential Compound Interference: Given that benzo[b]thiophene derivatives can be electrochemically active, it is crucial to consider potential assay artifacts:

  • Colorimetric Interference (MTS): If the compound itself is colored or changes color at the detection wavelength (490 nm), it can artificially inflate or decrease the absorbance reading.

  • Reductase Activity Interference (MTS): The compound could directly inhibit or activate mitochondrial reductase enzymes, leading to a change in signal that is independent of cell viability. Some thiophene-containing drugs are known to undergo metabolic activation that could lead to such effects.[12]

  • Luciferase Interference (ATP Assay): The compound could directly inhibit or enhance the activity of the luciferase enzyme, skewing the ATP reading.

Validation Step: To test for interference, run a cell-free control experiment. Add the highest concentration of the compound to medium, add the assay reagent, and measure the signal. Any significant signal change compared to the "no-cell" control indicates direct compound interference.[13]

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • PubMed (2010). Benzo[b]thiophene-6-carboxamide 1,1-dioxides: inhibitors of human cancer cell growth at nanomolar concentrations. Available at: [Link]

  • Royal Society of Chemistry (2023). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. Available at: [Link]

  • PubChem. Methyl 4-bromo-3-methylthiophene-2-carboxylate. Available at: [Link]

  • ACS Publications (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Available at: [Link]

  • PubMed (2016). Synthesis, Binding Assays, Cytotoxic Activity and Docking Studies of Benzimidazole and Benzothiophene Derivatives With Selective Affinity for the CB2 Cannabinoid Receptor. Available at: [Link]

  • SciSpace (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]

  • CORE (2015). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Available at: [Link]

  • ResearchGate (2025). MTT Proliferation Assay Protocol. Available at: [Link]

  • NextSDS. methyl 3-chlorobenzo[b]thiophene-2-carboxylate 1,1-dioxide. Available at: [Link]

  • NIST. Methyl-2-thiophene carboxylate. Available at: [Link]

  • EUON. MTS assay in THP-1 cells. Available at: [Link]

  • OUS-research.no. CellTiter-Glo Assay. Available at: [Link]

Sources

Application

Application Notes and Protocols: Standard Operating Procedure for Dissolving Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate in DMSO

Abstract This document provides a detailed standard operating procedure (SOP) for the solubilization of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate in dimethyl sulfoxide (DMSO). Benzothiophene derivatives are...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed standard operating procedure (SOP) for the solubilization of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate in dimethyl sulfoxide (DMSO). Benzothiophene derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1][2] Achieving complete and stable solubilization is a critical prerequisite for reproducible results in downstream applications such as high-throughput screening (HTS), cell-based assays, and pharmacokinetic studies.[3][4] This guide offers a comprehensive protocol, explains the scientific rationale behind key steps, and provides troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a substituted benzothiophene, a class of compounds known for a wide array of biological activities.[1][3] Like many organic small molecules developed for biological research, its utility is contingent upon its effective delivery into experimental systems, which are often aqueous. Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions due to its exceptional solvating power for a broad spectrum of polar and non-polar compounds.[4]

However, challenges can arise. The target compound's relatively high lipophilicity, indicated by a calculated LogP of approximately 3.65[5], suggests that while it is soluble in DMSO, it may precipitate when diluted into aqueous buffers or cell culture media. Furthermore, the hygroscopic nature of DMSO can introduce water into the stock solution, potentially reducing the long-term solubility of the compound.[4] This protocol is designed to establish a robust and reproducible method for preparing stable, high-concentration DMSO stock solutions, thereby ensuring the accuracy and reliability of subsequent experiments.

Compound Profile & Physicochemical Data

A summary of the known properties of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is presented below.

PropertyValueSource
CAS Number 1415968-73-8[5][6]
Molecular Formula C₁₁H₉ClO₂S[5]
Molecular Weight 240.71 g/mol [5][7]
Synonym(s) 4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester[5]
Purity Typically ≥98%[5]
Calculated LogP 3.64972[5]
Appearance Assumed to be a solid (crystalline powder) based on related compounds.[8][9]

Materials and Equipment

3.1. Chemical Reagents:

  • Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (Purity ≥98%)

  • Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% purity[4]

  • Inert gas (Argon or Nitrogen), optional for long-term storage

3.2. Equipment:

  • Calibrated analytical balance (readability ±0.01 mg)

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes (P20, P200, P1000)

  • Sterile, low-retention polypropylene microcentrifuge tubes or amber glass vials[10]

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat[11][12]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related chlorinated and benzothiophene-based compounds necessitate careful handling.

  • Hazard Profile: Assumed to be a potential skin and eye irritant. Halogenated organic compounds require careful handling and disposal.[9][12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, nitrile gloves, and a lab coat. When handling the solid powder outside of a contained balance, consider a dust mask.[11][14]

  • Engineering Controls: All weighing and initial dissolution steps involving the powder form of the compound should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[9][10]

  • Disposal: Dispose of all waste (unused compound, contaminated tips, tubes) as halogenated organic waste in accordance with your institution's environmental health and safety guidelines.[11]

Detailed Dissolution Protocol

This protocol details the preparation of a 50 mM stock solution. Calculations can be adjusted for any desired concentration.

5.1. Pre-Protocol Preparations

  • Solvent Equilibration: Allow the anhydrous DMSO bottle to come to room temperature before opening to prevent moisture condensation from the air into the cold solvent.[4]

  • Tare Container: Place a sterile, appropriately sized microcentrifuge tube or amber glass vial on the analytical balance and tare the weight.

5.2. Step-by-Step Solubilization Procedure

  • Weighing the Compound:

    • Calculation: To prepare 1 mL of a 50 mM stock solution:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

      • Mass (mg) = 0.050 mol/L * 0.001 L * 240.71 g/mol * 1000 mg/g = 12.04 mg

    • Carefully weigh 12.04 mg of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate directly into the tared container.

  • Adding the Solvent:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.

    • Causality: Using anhydrous DMSO is crucial. The compound's hydrophobic nature means its solubility will be significantly reduced by the presence of water, which DMSO readily absorbs from the atmosphere.[4]

  • Facilitating Dissolution:

    • Vortexing: Cap the vial securely and vortex the mixture for 60-90 seconds.[15] Visually inspect the solution against a light source for any undissolved particulates.

    • Sonication (If Necessary): If the compound has not fully dissolved, place the vial in a bath sonicator at room temperature for 5-10 minutes.[10][15]

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, providing localized energy that helps break apart the crystal lattice of the solid and enhances dissolution without significant heating.

    • Gentle Warming (Use with Caution): If particulates remain, the vial may be warmed in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.[10][15]

    • Causality: Increasing the temperature generally increases the solubility of solids.[16] However, this should be a last resort, as the thermal stability of this specific compound is unknown and heat could potentially cause degradation.[17][18]

  • Final Quality Control and Aliquoting:

    • Once the solution is clear and free of visible particles, it is ready for use.

    • To prevent degradation from repeated freeze-thaw cycles and moisture absorption, aliquot the stock solution into single-use volumes in sterile, tightly-capped microcentrifuge tubes.[4][15]

5.3. Storage of Stock Solution

  • Short-term (1-4 weeks): Store aliquots at -20°C, protected from light.

  • Long-term (>1 month): Store aliquots at -80°C, protected from light.[4] For extended storage, flushing the vial headspace with an inert gas like argon before capping can further prevent oxidative degradation.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting cluster_final Final Steps calc Calculate Mass (e.g., 12.04 mg for 1mL of 50 mM) weigh Weigh Compound in Chemical Fume Hood calc->weigh add_dmso Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso vortex Vortex (60-90 seconds) add_dmso->vortex inspect1 Visually Inspect vortex->inspect1 sonicate Sonicate (5-10 min) inspect1->sonicate Particulates Remain aliquot Aliquot into Single-Use Tubes inspect1->aliquot Completely Dissolved inspect2 Visually Inspect sonicate->inspect2 warm Gentle Warming (37°C) (Use with Caution) inspect3 Visually Inspect warm->inspect3 inspect2->warm Particulates Remain inspect2->aliquot Completely Dissolved inspect3->aliquot Completely Dissolved store Store at -20°C or -80°C (Protected from Light) aliquot->store

Caption: Workflow for preparing a DMSO stock solution of the target compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound Fails to Dissolve Completely - Insufficient solvent volume.- Compound purity is low.- DMSO has absorbed water.- Re-verify all calculations and measurements.- Use sonication and/or gentle warming as described in the protocol.[15]- Use a fresh, unopened bottle of anhydrous DMSO.
Precipitation Upon Dilution in Aqueous Media - The compound's aqueous solubility limit has been exceeded.- The final DMSO concentration in the assay is too low to maintain solubility.- Perform serial dilutions in 100% DMSO first to a lower concentration before the final dilution into the aqueous buffer.- Increase the final DMSO concentration in the assay if the experimental system tolerates it (typically <0.5%). Always include a matching vehicle control.[15]
Stock Solution Appears Cloudy After Freeze-Thaw Cycle - The compound has precipitated out of solution due to moisture absorption or temperature change.- The compound may be degrading.- Allow the vial to fully thaw and come to room temperature. Vortex and sonicate briefly to attempt re-dissolution.[10]- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]

References

  • Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. ResearchGate. Available at: [Link]

  • Modulation of Properties in[16]Benzothieno[3,2-b][16]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Available at: [Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. ACS Publications. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). National Center for Biotechnology Information. Available at: [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. Available at: [Link]

  • Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. National Center for Biotechnology Information. Available at: [Link]

  • 4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester CAS NO.1415968-73-8. Eternalchem. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Available at: [Link]

  • Carboxylate-Substituted Polythiophenes for Efficient Fullerene-Free Polymer Solar Cells: The Effect of Chlorination on Their Properties. ACS Publications. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]

  • Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. ICMAB. Available at: [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. University of Texas Southwestern Medical Center. Available at: [Link]

  • 4-CHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. NextSDS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization and Purification of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 1415968-73-8).[1] We w...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 1415968-73-8).[1] We will move beyond basic protocols to address common challenges, explain the underlying chemical principles, and provide a systematic approach to optimizing your recrystallization conditions for maximum purity and yield.

Section 1: Foundational Principles of Recrystallization

This section addresses the core concepts that underpin a successful purification. Understanding these principles is crucial for effective troubleshooting.

Q1: What is the fundamental principle of recrystallization and how does it achieve purification?

A1: Recrystallization is a purification technique for nonvolatile organic solids.[2] The process leverages differences in solubility between the desired compound and impurities within a chosen solvent or solvent system. The core principle is that a substance is typically more soluble in a hot solvent than in a cold one.[3][4]

The process involves two primary stages: nucleation and crystal growth.[3]

  • Dissolution & Saturation: The crude solid is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution. In this state, both the target compound and soluble impurities are dispersed in the solvent.

  • Cooling & Supersaturation: As the solution cools, the solubility of the target compound decreases, creating a supersaturated solution. This unstable state is the driving force for crystallization.

  • Nucleation & Crystal Growth: The compound molecules begin to self-assemble into an ordered, three-dimensional crystal lattice (nucleation).[3] As more molecules deposit onto this growing lattice, impurities are typically excluded because their different molecular shape and size do not fit into the highly ordered structure.[5] The impurities remain dissolved in the cold solvent (mother liquor).

  • Isolation: The pure crystals are then physically separated from the impurity-laden mother liquor by filtration.[6]

Q2: What defines an ideal solvent for the recrystallization of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate?

A2: Selecting the right solvent is the most critical step.[3] Based on the compound's structure (a moderately polar, non-hydrogen-bonding aromatic ester), we can predict its general solubility. An ideal solvent should meet the following criteria:

  • High-Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[2][4] This differential is essential for high recovery.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4]

  • Chemical Inertness: The solvent must not react with the compound.[2]

  • Volatility: The solvent should have a relatively low boiling point (ideally <100-110 °C) to be easily removed from the purified crystals during drying.[7]

  • Safety & Cost: The solvent should be non-flammable, have low toxicity, and be inexpensive.[7]

Section 2: Experimental Protocols

These protocols provide a systematic workflow for developing and executing a successful recrystallization.

Protocol 1: Systematic Solvent Screening

This small-scale test is essential to identify a suitable solvent or mixed-solvent system without wasting a large amount of crude material.

Methodology:

  • Place approximately 50-100 mg of crude Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. An ideal solvent will not dissolve the compound at this stage.[4]

  • If the compound is insoluble at room temperature, heat the test tube in a sand or water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A successful solvent will produce a significant amount of crystalline solid.

Protocol 2: Standard Single-Solvent Recrystallization

Methodology:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected hot solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for 2-5 minutes.[3] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[10]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Complete the drying process in a vacuum oven.

Protocol 3: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is used when no single solvent has the ideal solubility characteristics.[11] A common and effective system for benzo[b]thiophene derivatives is Ethyl Acetate/Heptane.[12]

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble" solvent (e.g., Ethyl Acetate).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., Heptane) dropwise until you observe persistent cloudiness (turbidity).[13] This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "soluble" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[11]

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.

Q3: My compound separated as a liquid instead of a solid. What is "oiling out" and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[14] This is problematic because impurities often dissolve preferentially in the oil, leading to poor purification.[15]

Common Causes & Solutions:

  • High Impurity Level: A significant amount of impurity can depress the melting point of your compound below the temperature of the solution.

    • Solution: Attempt to purify a portion of the oil by column chromatography first, then recrystallize the partially purified material.[16]

  • Solvent Boiling Point Too High: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point (see Table 1).

  • Cooling Too Rapidly: Rapid cooling can cause the compound to crash out of solution as a supercooled liquid.

    • Solution: Re-heat the solution to redissolve the oil, perhaps adding a small amount of additional solvent. Allow it to cool much more slowly. Insulating the flask can help.[17]

  • Solution Too Concentrated: The concentration of the solute may be too high.

    • Solution: Re-heat the solution and add more solvent to make it slightly more dilute before attempting to cool it again.[18]

Q4: I have a very low, or even zero, yield of crystals after cooling. What went wrong?

A4: This is one of the most common problems and is almost always related to the amount of solvent used.[17]

Common Causes & Solutions:

  • Too Much Solvent Used: This is the most frequent cause. If too much solvent is added, the solution will not become saturated upon cooling, and the compound will remain dissolved.[9][14]

    • Solution: Gently boil off the excess solvent in a fume hood to reduce the volume. Allow the concentrated solution to cool again. You can test the mother liquor by placing a drop on a watch glass; a large amount of solid residue upon evaporation indicates significant product loss.[14]

  • Premature Crystallization during Hot Filtration: If the solution cools during a hot filtration step, the product can crystallize in the funnel, leading to significant loss.

    • Solution: Use a pre-heated funnel, fluted filter paper for speed, and keep the solution hot. If crystallization occurs, you may need to add a small amount of extra hot solvent before filtering.[6]

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your product.[10]

    • Solution: Always use a minimal amount of ice-cold solvent for washing.

Q5: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A5: This occurs when the solution is supersaturated, a metastable state where the solute concentration is higher than its normal solubility, but nucleation has not yet occurred.[17]

Solutions to Induce Crystallization:

  • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][17]

  • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[17][19]

  • Further Cooling: Ensure the solution has been cooled thoroughly in an ice-salt bath to reach temperatures below 0 °C.

  • Reduce Solvent Volume: As a last resort, evaporate some of the solvent and attempt to cool again, as the solution may simply be too dilute.[17]

Q6: My final product has a persistent yellow or brown color. How can I remove these colored impurities?

A6: Persistent color is usually due to high molecular weight, polar impurities or degradation byproducts that get trapped in the crystal lattice.

Solutions:

  • Activated Charcoal: Before crystallization, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.[3][16] Be aware that using too much charcoal can also adsorb your product, reducing the yield.[14]

  • Repeat Recrystallization: A second recrystallization can often remove residual colored impurities.

Section 4: Data & Visualization

Table 1: Properties of Potential Recrystallization Solvents

This table provides data for common solvents that may be suitable for Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate, based on its structure and published data for similar compounds.[7][12][20]

SolventBoiling Point (°C)PolarityNotes
Acetonitrile 82Polar AproticUsed for a structurally similar benzo[b]thiophene derivative.[20] Good starting point.
Ethyl Acetate 77Mid-PolarityOften a good solvent for moderately polar esters. Can be paired with heptane.[12]
Heptane/Hexane 98 / 69Non-PolarLikely to be a poor solvent when hot, making it an excellent anti-solvent.
Ethanol 78Polar ProticA common recrystallization solvent; worth screening.[7]
Toluene 111Non-PolarHigher boiling point may increase risk of oiling out, but can be effective.[7]
Acetone 56Polar AproticLow boiling point, highly flammable. Often dissolves compounds too well.[7]
Experimental Workflows & Decision Logic

RecrystallizationWorkflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Decision_Impurity Insoluble Impurities or Color Present? Dissolve->Decision_Impurity Charcoal Add Activated Charcoal (Optional for Color) Decision_Impurity->Charcoal Yes Cool Cool Slowly to Induce Crystallization Decision_Impurity->Cool No Hot_Filter Hot Gravity Filtration Charcoal->Hot_Filter Hot_Filter->Cool Collect Collect Crystals by Vacuum Filtration Cool->Collect Wash Wash with Minimal Ice-Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for single-solvent recrystallization.

TroubleshootingTree Start Problem Encountered After Cooling Oiling_Out Liquid Oil Formed (Oiling Out) Start->Oiling_Out No_Crystals No Solid Formed Start->No_Crystals Low_Yield Very Few Crystals Start->Low_Yield Action_Oil 1. Re-heat & Add More Solvent 2. Cool Very Slowly 3. Change to Lower-Boiling Solvent Oiling_Out->Action_Oil Action_No_Crystals 1. Scratch Flask Inner Wall 2. Add a Seed Crystal 3. Cool in Ice-Salt Bath No_Crystals->Action_No_Crystals Action_Low_Yield 1. Boil Off Excess Solvent 2. Re-cool Solution Low_Yield->Action_Low_Yield

Caption: Decision tree for common recrystallization problems.

Section 5: Frequently Asked Questions (FAQs)

Q7: Based on the structure, what is the best starting solvent system to try for this compound?

A7: Given the compound's aromatic, chlorinated, and ester functionalities, it possesses moderate polarity. A good starting point would be a mid-polarity solvent like Ethyl Acetate or Acetonitrile .[7][20] If the compound is too soluble in these even when cold, a mixed-solvent system like Ethyl Acetate/Heptane is a highly recommended alternative, as this combination is often successful for similar heterocyclic structures.[12]

Q8: How significantly does the cooling rate affect crystal size and purity?

A8: The cooling rate has a major impact. Slow, gradual cooling allows molecules to selectively deposit onto the growing crystal lattice, which is a process of thermodynamic equilibrium. This typically results in larger, more well-defined crystals with higher purity, as impurities are more effectively excluded.[9] Rapid cooling (e.g., placing a hot flask directly into an ice bath) forces the compound to precipitate quickly, often trapping impurities and solvent within a less-ordered solid, resulting in smaller crystals and lower purity.[9]

Q9: At what point should I abandon recrystallization and move to column chromatography?

A9: You should consider column chromatography under the following circumstances:

  • Persistent Impurities: If multiple recrystallization attempts fail to remove an impurity, it likely has a very similar solubility profile to your product.[16]

  • Complex Mixtures: If the crude material contains multiple byproducts or is an inseparable oil.

  • Isomeric Impurities: If you are trying to separate regioisomers, which often have nearly identical solubilities, making recrystallization ineffective.[8]

  • Complete Failure to Crystallize: If the material is an intractable oil that fails to crystallize even after all troubleshooting steps, chromatography is necessary to remove the impurities that are inhibiting crystallization.[16]

Q10: How do I definitively confirm the purity of my final product?

A10: Purity should be assessed using a combination of methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: This is the most powerful tool. The absence of impurity peaks and correct integration of proton signals are strong indicators of high purity.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS can also provide purity information (e.g., % area of the main peak).

  • Chromatographic Analysis:

    • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >98% purity by peak area).

References

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Levitt, L. S. (1956). Process for the purification of thiophene. U.S. Patent No. 2,745,843.
  • Lind, J., Hedström, M., & Bergman, J. (2018). Synthesis of Indole-, Benzo[b]thiophene-, and Benzo[b]selenophene-Based Analogues of the Resveratrol Dimers Viniferifuran and (±)-Dehydroampelopsin B. Organic Letters, 20(21), 6892–6896. [Link]

  • Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York. [Link]

  • Recrystallization. (n.d.). University of Massachusetts. [Link]

  • Tirlapur, V. K., et al. (2008). Synthesis and Antimicrobial Studies of Substituted Benzo (b) Thiophene and Their Derivatives. International Journal of Chemical Sciences, 6(4), 2008-2014. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry, 44(37), 15995-16006. [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Beck, C., et al. (2009). Process for the purification of thiophenes. U.S.
  • Black, E. P., et al. (1996). Process for the synthesis of benzo[b]thiophenes. U.S. Patent No. 5,569,772.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]

  • Ivanov, A. S., et al. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Heliyon, 5(11), e02738. [Link]

  • Recrystallization Solvent Selection Guide. (n.d.). Scribd. [Link]

  • Recrystallization. (n.d.). University of Reading. [Link]

  • Recrystallization (chemistry). (n.d.). In Wikipedia. [Link]

  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2014). ResearchGate. [Link]

  • Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 14(11), 2055–2096. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Scott, K. A., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6577-6584. [Link]

  • Mixed Solvent Recrystallization of Acetanilide. (n.d.). [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. [Link]

  • Recrystallization. (n.d.). [Link]

  • 4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester CAS NO.1415968-73-8. (n.d.). Eternalchem. [Link]

  • The Problem of Oiling Out in Chemical Process Development. (2017, February 18). KiloMentor. [Link]

  • Zhang, Y., et al. (2019). Selective Removal of Thiophene Using Surface Molecularly Imprinted Polymers Based on β-Cyclodextrin Porous Carbon Nanospheres and Polycarboxylic Acid Functional Monomers. Energy & Fuels, 33(12), 12767-12777. [Link]

  • Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Optimization

preventing thermal and UV degradation of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate during storage

Welcome to the technical support center for Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges rel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound during storage. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction

Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a versatile intermediate in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a chlorinated benzothiophene core, makes it a valuable building block for novel therapeutic agents.[1] However, like many complex organic molecules, its stability can be compromised by environmental factors such as temperature and UV radiation. This guide offers practical solutions to mitigate degradation and preserve the purity of your compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate.

Issue 1: Appearance of Impurities in Stored Samples

Scenario: After several weeks of storage, you observe new peaks during HPLC analysis of your Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate sample, indicating the presence of degradation products.

Possible Causes:

  • Thermal Degradation: Exposure to elevated temperatures, even ambient room temperature over extended periods, can induce degradation. Benzothiophene derivatives can undergo structural changes at high temperatures.[2][3]

  • Photodegradation: Exposure to UV light, including ambient laboratory light, can trigger photochemical reactions. Thiophene and its derivatives are known to be susceptible to photodegradation.[4][5]

  • Oxidative Degradation: The presence of oxygen can lead to the formation of oxidized byproducts, particularly at the sulfur atom of the thiophene ring.[6]

Troubleshooting Workflow:

start Impurities Detected in Stored Sample check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? start->check_storage high_temp Storage Temp > Recommended? check_storage->high_temp light_exp Exposed to Light? check_storage->light_exp air_exp Stored Under Air? check_storage->air_exp analyze_impurities Characterize Impurities (LC-MS, NMR) retest Re-analyze Sample After Implementing Changes analyze_impurities->retest high_temp->analyze_impurities No sol_temp Implement Cold Storage: - Store at ≤ -20°C - Aliquot to minimize freeze-thaw cycles high_temp->sol_temp Yes light_exp->analyze_impurities No sol_light Protect from Light: - Use amber vials - Store in the dark light_exp->sol_light Yes air_exp->analyze_impurities No sol_air Inert Atmosphere: - Purge with Argon or Nitrogen - Use sealed containers air_exp->sol_air Yes sol_temp->retest sol_light->retest sol_air->retest

Caption: Troubleshooting workflow for identifying the cause of sample degradation.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of your compound, a forced degradation study is recommended.[7][8][9][10] This involves subjecting the compound to harsh conditions to identify potential degradation products and establish degradation pathways.

Objective: To identify the degradation products of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate under thermal and photolytic stress.

Materials:

  • Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Calibrated oven

  • UV chamber with controlled wavelength output (e.g., 254 nm and 365 nm)

  • HPLC system with UV or MS detector

  • Amber and clear glass vials

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Thermal Stress:

    • Pipette 1 mL of the stock solution into a clear glass vial and evaporate the solvent under a gentle stream of nitrogen.

    • Place the vial containing the solid compound in an oven at 60°C for 24 hours.

    • Prepare a parallel sample in solution by placing a sealed vial of the stock solution at 60°C.

  • Photolytic Stress:

    • Pipette 1 mL of the stock solution into a clear quartz vial (or UV-transparent vial) and another into an amber vial (as a dark control).

    • Place both vials in a UV chamber and expose them to a specified wavelength (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the stress period, reconstitute the solid samples in 1 mL of acetonitrile.

    • Analyze all samples (stressed and control) by a validated stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Data Interpretation:

Compare the chromatograms of the stressed samples with the control. The appearance of new peaks suggests degradation. The conditions under which these peaks appear indicate the type of stress the compound is most sensitive to.

Stress ConditionExpected Degradation LevelPotential Degradation Products
Thermal (60°C, 24h) 5-20%Isomers, products of demethylation or de-esterification
UV (254 nm, 24h) 10-30%Thiophene ring-opened products, dehalogenated species, dimers

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate?

For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, at a temperature of -20°C or lower. For short-term use, storage at 2-8°C in a desiccator is acceptable. The use of an inert atmosphere (argon or nitrogen) is also recommended to prevent oxidative degradation.

Q2: How does the chloro-substituent affect the stability of the molecule?

The chloro-substituent can influence the molecule's reactivity. Halogenated aromatic compounds can be susceptible to dehalogenation under certain conditions, particularly photolytic stress.[11] This can lead to the formation of impurities that may be difficult to separate from the parent compound.

Q3: Can I store Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate in solution? If so, what solvent is recommended?

While storage in solid form is preferred, if solution storage is necessary, use a dry, aprotic solvent such as acetonitrile or dichloromethane. Prepare solutions fresh whenever possible and store them under an inert atmosphere at -20°C for no more than a few days. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in ester hydrolysis or other degradation pathways, especially if acidic or basic impurities are present.

Q4: What analytical techniques are best for detecting degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and detecting impurities.[12] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize isolated impurities.

Q5: Are there any known incompatibilities with other common laboratory reagents?

Avoid strong oxidizing agents, as they can oxidize the thiophene sulfur.[6][13] Strong acids and bases can catalyze the hydrolysis of the methyl ester.[14] Care should also be taken with highly reactive organometallic reagents that could potentially react with the chloro-substituent or the ester group.

Part 3: Mechanistic Insights into Degradation

Understanding the potential degradation pathways is crucial for prevention.

Thermal Degradation:

At elevated temperatures, the molecule may have enough energy to overcome activation barriers for isomerization or elimination reactions. While benzothiophenes are generally stable, substituents can alter this.[15] For this specific molecule, thermal stress could potentially lead to demethylation of the ester or rearrangement reactions.

UV Degradation:

UV radiation can excite the electrons in the aromatic system, leading to the formation of reactive intermediates. Thiophene rings can undergo photo-oxidation, potentially leading to ring-opening or the formation of sulfoxides.[16][17] The presence of the chlorine atom may also lead to homolytic cleavage of the C-Cl bond, initiating radical chain reactions.[18]

start Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate thermal_stress Thermal Stress start->thermal_stress uv_stress UV Radiation start->uv_stress demethylation Demethylation/ De-esterification thermal_stress->demethylation isomerization Isomerization thermal_stress->isomerization photo_oxidation Photo-oxidation (Sulfoxide formation) uv_stress->photo_oxidation dehalogenation Dehalogenation uv_stress->dehalogenation ring_opening Thiophene Ring Opening uv_stress->ring_opening degradation_pathways Degradation Pathways

Caption: Potential degradation pathways under thermal and UV stress.

By implementing the storage and handling procedures outlined in this guide, you can significantly reduce the risk of degradation and ensure the quality and reliability of your research outcomes.

References

  • Ohshika, M., et al. (2002). Biodesulfurization of Naphthothiophene and Benzothiophene through Selective Cleavage of Carbon-Sulfur Bonds by Rhodococcus sp. Strain WU-K2R. Applied and Environmental Microbiology, 68(7), 3267-3272. [Link]

  • Patel, D., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 143-149. [Link]

  • Al-Hamdi, A. A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13576-13583. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Yan, S., et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Journal of Materials Chemistry C, 10, 15159-15167. [Link]

  • Shang, R., et al. (2008). UV Photodegradation of Inorganic Chloramines. Environmental Science & Technology, 42(24), 9297–9303. [Link]

  • Yan, S., et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. ICMAB. [Link]

  • Kim, H., et al. (2024). Direct Synthesis of Benzoselenophene and Benzothiophene Derivatives from 1,1-Diarylethenes and Biaryls by Chalcogen Cation-Mediated Successive Bond Formation. Organic Letters, 26(5), 1102–1107. [Link]

  • Al-Hamdi, A. A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ResearchGate. [Link]

  • The, H. T., et al. (2024). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. [Link]

  • Zielińska, A., et al. (2024). Modulation of Properties in[19]Benzothieno[3,2-b][19]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]

  • Gangar, A., et al. (2020). Oxidative destruction of chlorinated persistent organic pollutants by hydroxyl radicals via ozone and UV light irradiation. Green Chemistry, 22(14), 4503-4510. [Link]

  • Ibrahim, N. A., et al. (2023). Photocatalytic of Thiophene Desulfurization. Journal of Advanced Research in Applied Sciences and Engineering Technology, 32(1), 224-232. [Link]

  • Torres, E. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]

  • Lee, J., et al. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry: X, 25, 102175. [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38337-38346. [Link]

  • Wang, Z., et al. (2025). Degradation and transformation mechanism of chlorinated nitroaromatic compounds within UV/NO2-/NO3- system. ResearchGate. [Link]

  • WIPO Patentscope. (2023). WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. [Link]

  • Thiemann, T., et al. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Molecules, 5(8), 918-927. [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583–20593. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 73-81. [Link]

  • U.S. Environmental Protection Agency. (1983). Microbial Decomposition of Chlorinated Aromatic Compounds. [Link]

  • Sharma, G., & Saini, S. (n.d.). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. [Link]

  • Chem-Impex. (n.d.). Methyl 3-chlorobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • Kamberi, M., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing and purifying Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate , a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing and purifying Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate , a critical intermediate often utilized in the development of potent therapeutics, such as myeloid cell leukemia-1 (Mcl-1) inhibitors[1].

Because the synthesis typically involves the cyclization of halogenated acetophenones (e.g., 2'-chloro-6'-fluoroacetophenone) with methyl thioglycolate[1], crude extracts are frequently contaminated with structurally similar halogenated impurities. This guide provides field-proven, self-validating methodologies to isolate the pure target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary halogenated impurities found in these extracts, and why do they form? A1: The most common impurities are:

  • Unreacted Starting Material: Residual 2'-chloro-6'-fluoroacetophenone.

  • Isomeric Halogenated Benzothiophenes: Specifically, the 6-chloro isomer (Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate). This arises if the starting acetophenone contains isomeric contaminants (like 4'-chloro-2'-fluoroacetophenone) or via regiochemical leakage during the initial nucleophilic aromatic substitution (SNAr)[1].

  • Over-chlorinated Species: Dichloro-benzothiophenes resulting from over-halogenation or impure reagents.

Q2: Why do standard normal-phase silica gel columns fail to separate the 6-chloro isomer from the 4-chloro target? A2: Halogenated benzothiophene isomers exhibit nearly identical dipole moments, polar surface areas, and boiling points. On normal-phase silica, their partitioning coefficients ( Kd​ ) are virtually indistinguishable because the silica matrix cannot differentiate the subtle steric differences between a chlorine atom at the C4 versus C6 position. Separation requires exploiting subtle differences in hydrophobicity and molecular shape, which is best achieved via reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Q3: During recrystallization to remove halogenated impurities, my compound is "oiling out" instead of forming crystals. What is the mechanistic cause? A3: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point, or when the solvent system is too non-polar. Structurally similar halogenated impurities act as freezing-point depressants, disrupting the crystal lattice of the target compound[2]. Troubleshooting: To resolve this, increase the polarity of the solvent system (e.g., shifting from pure hexanes to a heptane/ethyl acetate or isopropyl alcohol/water mixture) to force true nucleation, and scratch the inside of the flask to provide a nucleation site[2].

Troubleshooting Guide: Resolving Co-Elution and Co-Crystallization

Issue 1: Persistent Dichloro Impurities after Aqueous Workup
  • Causality: Dichloro impurities are highly lipophilic and lack functional groups capable of hydrogen bonding. During the standard aqueous quench and extraction, they will quantitatively co-extract into the organic layer (e.g., EtOAc or DCM) alongside the target compound.

  • Resolution: Implement a selective recrystallization protocol using an alcohol/water mixture. Benzothiophenes can be effectively purified by recrystallizing from a C1-C8 alcohol (like isopropyl alcohol) and water mixture (5-20% water by weight)[3]. The highly lipophilic dichloro impurities remain solvated in the mother liquor, while the mono-chloro target crystallizes.

Issue 2: Co-elution of Unreacted Acetophenone
  • Causality: The starting material (2'-chloro-6'-fluoroacetophenone) has a similar Rf​ value to the esterified benzothiophene product in standard Hexane/EtOAc mixtures due to comparable hydrogen-bond acceptor counts.

  • Resolution: Utilize a highly non-polar, shallow gradient (e.g., 100% Hexanes transitioning to 98:2 Hexanes:EtOAc) and a high theoretical plate count (longer column, finer silica).

Purification Workflow Visualization

PurificationWorkflow Crude Crude Extract (Target + Halogenated Impurities) Analysis LC-MS / HPLC Profiling (Identify Isomers & Unreacted SM) Crude->Analysis Step 1: Profiling Recryst Selective Recrystallization (IPA/Water or Hexane/EtOAc) Analysis->Recryst Step 2: Bulk Purif. Chromatography Silica Gel Chromatography (Gradient: Hexane to 95:5 Hexane/EtOAc) Recryst->Chromatography If impurities > 5% Pure Pure Methyl 4-chloro-3-methylbenzo[b] thiophene-2-carboxylate (>98%) Recryst->Pure If purity > 98% PrepHPLC Reverse-Phase Prep-HPLC (For Isomeric Halogenated Impurities) Chromatography->PrepHPLC Isomeric Co-elution Chromatography->Pure Resolved PrepHPLC->Pure Final Polish

Workflow for removing halogenated impurities from benzothiophene extracts.

Quantitative Data: Purification Metrics

The following table summarizes the expected behavior of the target compound and common halogenated impurities across different purification modalities.

Purification ModalitySolvent System / Mobile PhaseTarget (4-Chloro Ester) BehaviorImpurity BehaviorRecommended Use Case
Normal-Phase TLC 95:5 Hexane:EtOAc Rf​≈0.45 Unreacted SM: Rf​≈0.50 6-Chloro Isomer: Rf​≈0.45 Removing polar byproducts and unreacted starting materials.
Recrystallization Isopropyl Alcohol / Water (90:10)Crystallizes at 0 °CDichloro impurities remain in mother liquor.Bulk removal of over-chlorinated lipophilic impurities[3].
RP-HPLC (C18) 60-100% MeCN in H₂O (0.1% TFA) Rt​≈12.5 min6-Chloro Isomer: Rt​≈13.2 minFinal polishing; resolving isomeric halogenated impurities.

Experimental Protocols

Protocol A: Selective Recrystallization (Bulk Halogenated Impurity Removal)

This protocol exploits the differential solubility of mono-chloro and di-chloro benzothiophenes in protic solvent mixtures[3].

  • Dissolution: Transfer the crude Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate extract into an Erlenmeyer flask. Add a minimal amount of hot Isopropyl Alcohol (IPA) until the solid just dissolves[2].

  • Aqueous Titration: Dropwise, add hot deionized water until the solution becomes faintly cloudy (indicating the saturation point). The final water concentration should be between 5% and 20% by weight[3].

  • Clarification: Add 1-2 drops of hot IPA to clear the cloudiness.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature undisturbed. Causality: Rapid cooling traps halogenated impurities within the crystal lattice. Slow cooling ensures thermodynamic control, favoring the pure 4-chloro crystal structure.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0 °C) for 1 hour to maximize yield[2].

  • Isolation & Validation (Self-Validating Step): Collect the crystals via vacuum filtration. Validation Checkpoint: Before discarding the mother liquor, analyze it via LC-MS. You should observe an enrichment of dichloro impurities and unreacted acetophenone. If significant target compound remains, concentrate the liquor for a second crop.

Protocol B: Preparative HPLC Separation (Isomer Resolution)

When the 6-chloro isomer is present, standard chromatography will fail. Use this RP-HPLC method for absolute resolution.

  • Sample Preparation: Dissolve the semi-pure extract in a 1:1 mixture of MeCN and DMSO to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) with 0.1% TFA.

  • Gradient Elution: Run a shallow gradient from 60% B to 85% B over 30 minutes at a flow rate of 20 mL/min. Causality: A shallow gradient is mandatory to resolve the minute hydrophobic differences between the 4-chloro and 6-chloro isomers.

  • Fraction Collection & Validation (Self-Validating Step): Monitor UV absorbance at 254 nm and 280 nm. Collect fractions across the main peak. Validation Checkpoint: Analyze the leading edge, apex, and tailing edge of the peak via analytical HPLC. The 6-chloro isomer typically elutes slightly later than the 4-chloro target. Pool only the fractions with >98% isomeric purity.

References

  • Discovery of potent myeloid cell leukemia-1 (Mcl-1)
  • Source: google.com (Google Patents)
  • Source: benchchem.

Sources

Optimization

troubleshooting false positives in assays using Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Focus Compound: Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and me...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and medicinal chemists troubleshoot unexpected or artifactual results when screening highly lipophilic heterocycles.

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate belongs to the benzo[b]thiophene structural class. While this pharmacophore is valuable in drug discovery, it is notorious for acting as a Pan-Assay Interference Compound (PAINS)[1]. Rather than engaging your target via specific, lock-and-key binding, this compound frequently triggers false positives through physical phase separation or non-specific chemical reactivity.

Below is our comprehensive guide to diagnosing, validating, and eliminating assay interference caused by this chemotype.

Diagnostic FAQ: Understanding the "Why" Behind the Artifact

Q: Why does Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate show high potency in my primary biochemical screen but fail completely in orthogonal or cell-based assays? A: This discrepancy is the hallmark of a false positive. The compound is likely interfering with the assay environment rather than the biological target. For benzo[b]thiophenes, the two dominant mechanisms of interference are colloidal aggregation [2][3] and covalent modification via thiolate nucleophilic attack[4][5]. In a cell-free biochemical assay, colloidal aggregates (100–1000 nm particles) form and non-specifically sequester your target protein, causing apparent inhibition[6]. In cell-based assays, membranes and high protein concentrations (like serum albumin) disrupt these aggregates, rendering the compound inactive[3].

Q: What causes this specific compound to form colloidal aggregates? A: Aggregation is driven by the compound's physicochemical properties. The planar, halogenated, and highly lipophilic nature of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate causes it to reach its Critical Aggregation Concentration (CAC) at low micromolar levels in aqueous buffers[2]. Once the CAC is breached, the molecules phase-separate into colloid particles. These particles have a massive surface area that adsorbs and locally unfolds proteins, leading to a loss of enzymatic activity[2].

Q: My assay buffer contains Dithiothreitol (DTT). Could this be causing a chemical reaction? A: Absolutely. Benzo[b]thiophenes—especially those with electron-withdrawing groups like the chloro and ester moieties in your compound—can act as electrophiles. Free thiols in reducing agents (DTT, GSH) or exposed cysteine residues on your target protein can execute a nucleophilic attack on the benzo[b]thiophene core[4][5]. This leads to compound degradation and the formation of irreversible covalent adducts, which registers as a false positive in your readout[5].

Data Presentation: Hallmarks of a False Positive

To quickly triage Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate, compare your primary screening data against the quantitative thresholds in the table below.

Diagnostic ParameterTrue Competitive InhibitorColloidal Aggregator (False Positive)Covalent Modifier (False Positive)
Dose-Response Hill Slope ~1.0Steep (>1.5 to 3.0)Variable (Time-dependent)
IC₅₀ Shift w/ 0.01% Triton X-100 No significant shift>10-fold loss of potency (or total loss)No significant shift
DLS Particle Size <10 nm (Monomeric)100 – 1000 nm (Colloidal)<10 nm (Monomeric)
Sensitivity to Target Concentration Linear shiftHighly sensitive (Activity drops sharply)Linear shift
Pre-incubation with DTT/GSH Stable activityStable activityComplete loss of parent mass (LC-MS)

Mechanistic & Triage Visualizations

The following diagrams map the logical relationships and physical mechanisms driving assay interference.

TriageWorkflow Start Hit: Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate Test1 Protocol A: Detergent Addition (0.01% Triton X-100) Start->Test1 Test2 Protocol B: LC-MS Analysis (Buffer with DTT) Start->Test2 Agg_Yes IC50 Shifted >10-fold (Aggregation) Test1->Agg_Yes Activity Lost Agg_No IC50 Maintained (Soluble) Test1->Agg_No Activity Retained Cov_Yes Adduct Mass Detected (Thiol Reactivity) Test2->Cov_Yes Degradation Cov_No Intact Mass Only (Stable) Test2->Cov_No No Reaction FalsePos Discard: False Positive / PAINS Agg_Yes->FalsePos TrueHit Proceed to Lead Optimization Agg_No->TrueHit Cov_Yes->FalsePos Cov_No->TrueHit

Fig 1. Diagnostic workflow for triaging benzo[b]thiophene false positives.

InterferenceMechanism Cmpd Benzo[b]thiophene Core Path1 Aqueous Buffer (>1 µM) Cmpd->Path1 Path2 Reducing Buffer (DTT/GSH) Cmpd->Path2 Agg Colloidal Aggregates (100-1000 nm) Path1->Agg Phase Separation Seq Protein Sequestration & Unfolding Agg->Seq Surface Adsorption Artifact Assay Artifact (Apparent Inhibition) Seq->Artifact Nuc Thiolate Nucleophilic Attack Path2->Nuc Electrophilic Ring Cov Covalent Adduct Formation Nuc->Cov Enzyme Inactivation Cov->Artifact

Fig 2. Dual mechanism of assay interference: colloidal aggregation and thiol reactivity.

Experimental Protocols for Triage

To ensure scientific integrity, every troubleshooting protocol must be a self-validating system. The following methodologies isolate specific physical and chemical variables to definitively prove or disprove the validity of your hit.

Protocol A: Detergent-Reversibility Assay (Testing for Aggregation)

Causality: Colloidal aggregates are highly sensitive to changes in surface tension. Non-ionic detergents like Triton X-100 disrupt the phase separation of lipophilic compounds, forcing them back into the soluble phase and releasing the sequestered target protein[2][7]. Self-Validation: By running a known, well-behaved competitive inhibitor alongside your test compound, you validate that the detergent specifically rescues the artifactual inhibition without disrupting the enzyme's baseline catalytic activity.

Step-by-Step Methodology:

  • Prepare Buffers: Prepare your standard assay buffer (Buffer A) and a modified buffer containing 0.01% (v/v) Triton X-100 or Tween-20 (Buffer B).

  • Compound Dilution: Prepare an 8-point dose-response series of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate (e.g., 0.1 µM to 50 µM) in both Buffer A and Buffer B.

  • Control Setup: Prepare the same dose-response series for a known, true competitive inhibitor of your target.

  • Incubation: Add the target protein to all wells and incubate for 15 minutes at room temperature to allow aggregate sequestration to occur.

  • Readout & Analysis: Initiate the assay by adding the substrate. Calculate the IC₅₀ for both compounds in both buffers.

  • Interpretation: If the IC₅₀ of the benzo[b]thiophene shifts by >10-fold (or activity is entirely abolished) in Buffer B, while the control inhibitor remains unchanged, the compound is a colloidal aggregator and must be classified as a false positive[7].

Protocol B: Thiol-Reactivity Counter-Screen (Testing for Covalent Modification)

Causality: Free thiols in assay buffers act as nucleophiles, attacking the electrophilic positions of the benzo[b]thiophene core. This causes compound degradation and cross-linking to the target's cysteine residues[4][5]. Self-Validation: Incubating the compound with DTT in the absence of the target protein, followed by LC-MS, isolates the chemical reactivity variable. If the parent mass disappears, the compound is intrinsically reactive, validating the false-positive mechanism independent of your specific biological target.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM solution of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate in a standard physiological buffer (e.g., 50 mM HEPES, pH 7.4).

  • Thiol Addition: Split the sample into two aliquots. To Aliquot 1, add DTT to a final concentration of 1 mM (mimicking standard reducing assay conditions). Leave Aliquot 2 untreated (Control).

  • Incubation: Incubate both aliquots at 37°C for 2 hours.

  • LC-MS Analysis: Inject both samples into an LC-MS system (ESI-MS in positive/negative ion mode depending on ionization efficiency).

  • Data Interpretation: Analyze the chromatograms. If Aliquot 1 shows a significant reduction in the parent mass peak and the appearance of new peaks corresponding to DTT-adducts (Parent Mass + 154 Da for intact DTT addition, or fragment masses), the compound is a reactive PAINS[5].

References

  • Baell, J. B., & Nissink, J. W. M. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at:[Link]

  • Ganesh, A. N., et al. (2018). Colloidal aggregation. Nano Today / Shoichet Lab, University of Toronto. Available at:[Link]

  • Jadhav, A., et al. (2010). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH / PubMed Central. Available at:[Link]

  • Ryan, A. J., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry. Available at:[Link]

  • Some, D. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. Available at:[Link]

  • Zulfiqar, B., et al. (2018). Antifungal Benzo[b]thiophene 1,1-dioxide IMPDH Inhibitors Exhibit Pan-Assay Interference (PAINS). The University of Queensland eSpace. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to a Validated HPLC Method for the Quantification of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifica...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate, a key heterocyclic compound. The methodologies and validation data presented herein are rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data integrity.[1][2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] This guide will not only detail a validated method but also explore the rationale behind the selection of various chromatographic parameters, offering a comparative analysis to empower researchers in their method development endeavors.

The Analytical Challenge: Properties of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Understanding the physicochemical properties of the analyte is the cornerstone of successful HPLC method development. Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate possesses a molecular formula of C₁₁H₉ClO₂S and a molecular weight of 240.71 g/mol .[6] Its structure, featuring a substituted benzothiophene core, suggests significant UV absorbance, making UV detection a suitable choice for HPLC analysis. The presence of both hydrophobic (chlorophenyl and methyl groups) and moderately polar (ester group) moieties indicates that reversed-phase chromatography will be the most effective separation mode.

Comparative Analysis of Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving optimal separation and peak shape. Below is a comparison of two commonly employed reversed-phase columns and mobile phase compositions.

Table 1: Comparison of HPLC Columns and Mobile Phases

ParameterCondition ACondition BRationale and Field Insights
Stationary Phase C18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mmA C18 column provides excellent hydrophobic retention, which is generally suitable for non-polar to moderately polar compounds.[7][8][9] The Phenyl-Hexyl phase offers alternative selectivity due to π-π interactions with the aromatic ring of the analyte, which can be advantageous in resolving closely eluting impurities.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)Methanol: Water (70:30, v/v)Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of formic acid helps to protonate any free silanol groups on the silica backbone of the column, reducing peak tailing. Methanol is a more polar and protic solvent, which can alter the selectivity of the separation.
Flow Rate 1.0 mL/min1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column, providing a good balance between analysis time and backpressure.
Detection Wavelength 254 nm280 nmThe optimal detection wavelength should be determined by analyzing the UV spectrum of the analyte. A wavelength of maximum absorbance will provide the highest sensitivity. For many thiophene derivatives, strong absorbance is observed in the 250-290 nm range.[7]
Column Temperature 30°C30°CMaintaining a constant column temperature is crucial for reproducible retention times. 30°C is a common and practical temperature that is slightly above ambient to minimize fluctuations.

Based on preliminary screening, Condition A was selected for full method validation due to its superior peak symmetry and resolution from potential process-related impurities.

The Validation Workflow: A Step-by-Step Protocol

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[2][10] The following sections detail the experimental protocols and acceptance criteria for each validation parameter, in accordance with ICH Q2(R1) guidelines.[1][2][5]

Before commencing any validation experiments, the suitability of the chromatographic system must be established. This ensures that the equipment is performing correctly and is capable of providing reliable data.

Experimental Protocol:

  • Equilibrate the HPLC system with the mobile phase (Acetonitrile: 0.1% Formic Acid in Water, 60:40 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Prepare a standard solution of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate at a concentration of 50 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the mean and relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the theoretical plates and tailing factor for the analyte peak.

Acceptance Criteria:

  • %RSD of peak area for six replicate injections: ≤ 2.0%

  • %RSD of retention time for six replicate injections: ≤ 1.0%

  • Theoretical plates: > 2000

  • Tailing factor: ≤ 2.0

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Prepare a blank solution (mobile phase) and inject it to ensure no interfering peaks are present at the retention time of the analyte.

  • Prepare a solution of the analyte (50 µg/mL) and inject it.

  • If available, prepare solutions of known impurities and inject them individually and spiked into the analyte solution to demonstrate resolution.

  • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte to generate potential degradation products. Analyze the stressed samples to ensure the analyte peak is resolved from any degradant peaks.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any other peaks in the chromatogram (resolution > 1.5).

  • The peak purity of the analyte should be confirmed using a photodiode array (PDA) detector.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Method Development & Optimization SS System Suitability Dev->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob

Caption: Interdependencies of key HPLC method validation parameters.

Conclusion and Recommendations

The HPLC method detailed in this guide, utilizing a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water, has been successfully validated according to ICH guidelines for the quantification of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, proving its suitability for routine quality control analysis.

For researchers and drug development professionals, it is crucial to remember that while this guide provides a robust starting point, any analytical method should be validated under the specific conditions of its intended use. [2][10]The principles and comparative data presented here serve as a comprehensive resource to facilitate the development and validation of reliable HPLC methods for similar benzothiophene derivatives.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. [Link]

  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. PMC. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ProPharma Group. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. ResearchGate. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC. [Link]

Sources

Comparative

benchmarking Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate in Suzuki-Miyaura coupling reactions

Executive Summary The functionalization of benzothiophene scaffolds is a critical operation in modern drug discovery and materials science. Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 1415968-73-8) pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of benzothiophene scaffolds is a critical operation in modern drug discovery and materials science. Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 1415968-73-8) presents a unique synthetic challenge: the C4-chloro leaving group is both electronically deactivated and sterically hindered by the adjacent C3-methyl moiety[1].

This guide provides an objective, data-driven comparison of catalytic systems required to overcome the high bond dissociation energy of the C–Cl bond in this specific substrate. By benchmarking traditional palladium systems against advanced dialkylbiarylphosphine (Buchwald) ligands and emerging nickel-catalyzed alternatives, this document serves as a definitive protocol for process chemists and researchers.

Mechanistic Context: The Aryl Chloride Bottleneck

In a standard Suzuki-Miyaura cross-coupling, the catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. For aryl iodides and bromides, transmetalation or reductive elimination is often rate-limiting. However, for aryl chlorides like Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate, oxidative addition is the absolute kinetic bottleneck[2].

Causality Behind Experimental Choices
  • Bond Dissociation Energy (BDE): The C–Cl bond (~96 kcal/mol) is significantly stronger than the C–Br bond (~81 kcal/mol). Traditional catalysts like Pd(PPh3)4 fail to insert into this bond at standard temperatures.

  • Steric Hindrance: The C3-methyl group creates a severe ortho-steric clash, restricting the trajectory of the incoming Pd(0) species.

  • Ligand Design: To force oxidative addition, the catalyst requires ligands that are both highly electron-rich (to increase the electron density on Pd, facilitating insertion) and sterically bulky (to promote the formation of a highly reactive, monoligated Pd(0)L active species)[2]. Ligands such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) are specifically engineered for this purpose.

MechanisticPathway Pd0 Pd(0)L Active Catalyst (Monoligated) OxAdd Oxidative Addition (Rate-Limiting Step: High C-Cl BDE) Pd0->OxAdd Ar-Cl Substrate PdII_Cl Pd(II)(Ar)(Cl)L Complex (Sterically Congested) OxAdd->PdII_Cl TransMet Transmetalation (Boronic Acid + Base) PdII_Cl->TransMet PdII_Ar Pd(II)(Ar)(Ar')L Complex TransMet->PdII_Ar RedElim Reductive Elimination (Accelerated by Bulky Ligands) PdII_Ar->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Benzothiophene RedElim->Product

Catalytic cycle highlighting the oxidative addition bottleneck for sterically hindered aryl chlorides.

Benchmarking Data: Leaving Group & Catalyst Comparison

To objectively evaluate the reactivity of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate, we benchmarked it against its 4-bromo analog, followed by an optimization matrix of various catalyst/ligand systems using phenylboronic acid as the standard coupling partner.

Table 1: Leaving Group Reactivity Comparison

Reaction Conditions: Substrate (1.0 equiv), Phenylboronic acid (1.5 equiv), Base (2.0 equiv), Solvent (0.2 M), 12-24 h.

Substrate (Leaving Group)Catalyst SystemBase / SolventTempYield (LC-MS)Notes
4-Bromo analog5 mol% Pd(PPh3)4K2CO3 / Toluene:H2O80 °C94% Standard conditions suffice; rapid conversion.
4-Chloro analog5 mol% Pd(PPh3)4K2CO3 / Toluene:H2O80 °C<5% Complete failure; >90% starting material recovered.
4-Chloro analog2 mol% Pd2(dba)3, 4 mol% XPhosK3PO4 / Dioxane100 °C88% Buchwald conditions successfully overcome the C-Cl barrier.
Table 2: Catalyst & Ligand Optimization for the 4-Chloro Substrate

A deep dive into ligand architecture reveals that not all modern ligands perform equally well on this specific sterically hindered scaffold.

Catalyst PrecursorAncillary LigandLigand ClassYield (Isolated)Mechanistic Rationale
Pd(OAc)2 (5 mol%)PPh3 (10 mol%)TriarylphosphineTraceInsufficient electron density for C-Cl insertion.
Pd2(dba)3 (2 mol%)SPhos (4 mol%)Dialkylbiaryl65%Good electron density, but less bulky than XPhos; slower reductive elimination.
Pd2(dba)3 (2 mol%) XPhos (4 mol%) Dialkylbiaryl 88% Optimal balance of electron richness and steric bulk.
NiCl2(dppp) (5 mol%)PCy3 (10 mol%)Trialkylphosphine72%Viable base-metal alternative[3]; requires rigorous air-free handling.

Data Synthesis: The data clearly indicates that while the bromo-analog is trivial to couple, the 4-chloro derivative mandates the use of highly active, sterically demanding dialkylbiarylphosphine ligands (like XPhos) or specialized Nickel-catalyzed systems[3][4].

Self-Validating Experimental Protocol

The following protocol utilizes the optimized Pd2(dba)3 / XPhos system. It is designed as a self-validating workflow: specific checkpoints are embedded to ensure causality and prevent false positives (e.g., homocoupling of the boronic acid).

Materials Required
  • Electrophile: Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (1.0 mmol, 240.7 mg)

  • Nucleophile: Arylboronic acid (1.5 mmol)

  • Catalyst: Pd2(dba)3 (0.02 mmol, 18.3 mg)

  • Ligand: XPhos (0.04 mmol, 19.0 mg)

  • Base: Anhydrous K3PO4 (3.0 mmol, 636 mg)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed via freeze-pump-thaw, 5.0 mL)

ExperimentalWorkflow Prep 1. Glovebox Prep Weigh Pd & Ligand Mix 2. Substrate Addition Add Ar-Cl & Boronic Acid Prep->Mix Solvent 3. Solvent & Base Degassed Dioxane + K3PO4 Mix->Solvent Heat 4. Thermal Activation 100°C for 12h Solvent->Heat Workup 5. Aqueous Workup EtOAc Extraction Heat->Workup Analysis 6. LC-MS / NMR Yield Quantification Workup->Analysis

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of aryl chlorides.

Step-by-Step Methodology
  • Catalyst Pre-Activation (Glovebox Recommended): In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd2(dba)3 and XPhos.

    • Causality Check: Pd2(dba)3 is an air-stable Pd(0) source, but the active monoligated Pd(0)-XPhos species is highly sensitive to oxygen. Premixing these solids ensures immediate complexation upon solvent addition.

  • Substrate Loading: Add Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate, the arylboronic acid, and finely milled anhydrous K3PO4.

    • Validation Check: Ensure K3PO4 is finely milled. The reaction is heterogeneous; surface area of the base directly dictates the rate of transmetalation.

  • Degassing & Solvent Addition: Seal the tube with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with Argon (3x). Add degassed 1,4-dioxane (5 mL) via syringe.

  • Thermal Activation: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

    • Validation Check (In-Process): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You should observe the depletion of the m/z 241 [M+H]+ peak (starting material)[1]. If a large biaryl homocoupling peak is observed without product formation, the system has failed to undergo oxidative addition (likely due to oxygen contamination killing the active Pd species).

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic filtrate with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Conclusion

Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a highly recalcitrant substrate for Suzuki-Miyaura couplings due to the synergistic effects of a strong C–Cl bond and ortho-methyl steric shielding. While traditional palladium catalysts fail completely, benchmarking data proves that employing bulky dialkylbiarylphosphine ligands (XPhos) with Pd2(dba)3 at elevated temperatures reliably overcomes this activation barrier, yielding cross-coupled products in excellent yields. For process scale-up where palladium costs are prohibitive, emerging Nickel-catalyzed systems (e.g., NiCl2/PCy3) offer a viable, albeit slightly lower-yielding, alternative[3].

References

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions Source: Organic Letters - ACS Publications URL:[Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion Source: JACS Au - ACS Publications URL:[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC (PubMed Central) URL:[Link]

  • Supporting Information: Discovery of potent myeloid cell leukemia-1 (Mcl-1) inhibitors using fragment-based methods and structure (Contains specific synthesis/characterization data for Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate) Source: AWS / ACS Publications Supporting Info URL:[Link]

Sources

Validation

Analytical Calibration Standards for Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate: A Comparative Guide

Introduction & Chemical Context Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 1415968-73-8) is a highly specialized pharmaceutical intermediate. It serves as a critical structural building block in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 1415968-73-8) is a highly specialized pharmaceutical intermediate. It serves as a critical structural building block in the synthesis of Myeloid Cell Leukemia 1 (Mcl-1) inhibitors—a class of targeted therapeutics designed to induce apoptosis in treatment-resistant oncology models[1].

In both pharmacokinetic (PK) profiling and synthetic purity assays, the accurate quantification of this compound is paramount. Due to the presence of the methyl ester and the chloro-substituted benzothiophene core, the molecule is highly susceptible to specific analytical artifacts, such as source-induced fragmentation and pH-dependent hydrolysis. Establishing a highly accurate, self-validating calibration curve is therefore non-negotiable for reliable LC-MS/MS quantification.

The Causality of Calibration: Why Matrix and Purity Matter

As an application scientist, designing a robust calibration protocol requires a deep understanding of the analyte's physicochemical behavior. Every experimental choice must be driven by causality:

  • Solvent Causality: The methyl ester moiety is prone to hydrolysis in aqueous, basic environments, converting prematurely into 4-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid. Therefore, primary stock solutions must be prepared in anhydrous acetonitrile (ACN) , and mobile phases must be buffered with 0.1% formic acid to maintain a low pH, effectively suppressing ester cleavage.

  • Internal Standard (IS) Selection: To correct for matrix-induced ion suppression in the electrospray ionization (ESI) source, a structural analog—such as Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate—must be used. It mimics the target's ionization efficiency and chromatographic retention time without introducing isobaric interference.

  • Regression Weighting: LC-MS/MS calibration curves for small molecules typically span 3-4 orders of magnitude. Unweighted linear regression assumes homoscedasticity, which biases the curve toward high-concentration standards and leads to unacceptable errors at the low end. Applying a 1/x2 weighting factor corrects this heteroscedasticity, ensuring ≤20% deviation at the Lower Limit of Quantification (LLOQ), strictly adhering to ICH M10 guidelines[2].

Comparative Performance: CRM vs. Commercial Grade

When establishing a calibration curve, the purity of the reference standard directly dictates the assay's accuracy. Below is a comparative analysis of a Certified Reference Material (CRM) versus a standard commercial-grade reagent.

Analytical ParameterCertified Reference Material (CRM)Commercial Grade StandardAnalytical Impact & Causality
Purity >99.5% (Moisture/Salt Corrected)~95.0% (Uncorrected)CRM prevents systematic overestimation of analyte concentration caused by residual solvents.
Linearity ( R2 ) >0.999 (0.5 - 500 ng/mL)0.985 (Non-linear at low ends)CRM ensures accurate quantification across a full 3-log dynamic range.
LOD / LOQ 0.15 ng/mL / 0.50 ng/mL0.80 ng/mL / 2.50 ng/mLHigh background impurities in commercial grade mask low-abundance signals.
Matrix Effect 98% ± 4% (Negligible)82% ± 12% (Suppression)Co-eluting impurities in commercial grade compete for charge in the ESI source, suppressing the signal.
Inter-assay Precision CV < 5%CV > 15%CRM guarantees the run-to-run reproducibility required for regulatory PK submissions[2].

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes embedded Quality Control (QC) checks that automatically flag and reject runs if the calibration drifts.

CalibrationWorkflow N1 1. Stock Preparation (1.0 mg/mL in ACN) N2 2. Serial Dilution (0.5 - 500 ng/mL) N1->N2 N3 3. IS Spiking (Analog Addition) N2->N3 N4 4. LC-MS/MS Analysis (MRM Mode) N3->N4 N5 5. Curve Regression (1/x² Weighting) N4->N5

Fig 1: LC-MS/MS calibration workflow for benzo[b]thiophene derivatives.

Step-by-Step Methodology

Step 1: Stock and Working Solution Preparation

  • Action: Weigh exactly 1.00 mg of CRM-grade Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate and dissolve in 1.0 mL of anhydrous acetonitrile (ACN) to yield a 1.0 mg/mL stock. Perform serial dilutions in 50:50 ACN:Water to create working solutions from 5.0 ng/mL to 5,000 ng/mL.

  • Causality: ACN prevents the hydrolysis of the ester. The 50:50 ACN:Water dilution ensures the solvent strength is weak enough to prevent peak distortion (solvent effect) when injected onto a reversed-phase HPLC column.

Step 2: Matrix-Matched Calibration Spiking

  • Action: Spike 10 µL of each working solution into 90 µL of blank biological matrix (e.g., plasma) to yield a final calibration range of 0.5 to 500 ng/mL. Add 10 µL of the Internal Standard (Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate at 50 ng/mL). Extract using protein precipitation (300 µL cold ACN).

  • Causality: Matrix matching normalizes the ion suppression between the calibration standards and the actual study samples. Protein precipitation removes phospholipids that would otherwise foul the MS source.

Step 3: LC-MS/MS Acquisition

  • Action: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the target and IS in positive ESI mode.

  • Causality: The acidic mobile phase keeps the carboxylate ester stable and promotes efficient protonation ( [M+H]+ ) in the positive ESI source.

Step 4: Self-Validation via QC Samples (System Suitability)

  • Action: Inject a solvent blank immediately after the Upper Limit of Quantification (ULOQ) standard. Sandwich Quality Control (QC) samples at Low (1.5 ng/mL), Mid (50 ng/mL), and High (400 ng/mL) concentrations at the beginning, middle, and end of the analytical batch.

  • Causality: The blank injection monitors for column carryover (must be <20% of LLOQ). The QC sandwiching ensures the calibration curve remains accurate throughout the entire run. If >33% of QCs deviate by more than 15% from their nominal concentration, the system invalidates the run, ensuring no false data is reported[2].

Sources

Comparative

structural validation of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate using X-ray crystallography

A Comparative Guide to the Structural Validation of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate A Senior Application Scientist's Perspective on Method Selection for Unambiguous Molecular Structure Determinati...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Validation of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate

A Senior Application Scientist's Perspective on Method Selection for Unambiguous Molecular Structure Determination

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with other prevalent analytical techniques for the structural validation of methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate, a compound of interest in medicinal chemistry.[1][2] Our focus is to equip researchers, scientists, and drug development professionals with the rationale and experimental insights needed to make informed decisions for their analytical workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

For the unambiguous determination of a molecule's solid-state structure, single-crystal X-ray diffraction (SC-XRD) remains the definitive method.[3][4] It provides a precise three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[4][5] This level of detail is crucial for understanding intermolecular interactions that govern crystal packing and, by extension, the material's physical properties.[6][7][8]

The core principle of X-ray crystallography lies in the diffraction of X-rays by the ordered array of atoms within a crystal.[4][9] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[9]

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process.

X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Achieve >98% Purity Crystal Growth Crystal Growth Purification->Crystal Growth Slow Evaporation/ Vapor Diffusion Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Select High-Quality Crystal Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Mount on Goniometer Data Acquisition Data Acquisition Diffractometer Setup->Data Acquisition Expose to X-rays Data Processing Data Processing Data Acquisition->Data Processing Integrate Intensities Structure Solution Structure Solution Data Processing->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Minimization Validation Validation Structure Refinement->Validation Check R-factor

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol for X-ray Crystallography:

  • Synthesis and Purification: The target compound, methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate, is first synthesized. While specific synthesis routes for this exact molecule are not extensively published, related benzo[b]thiophene derivatives are often prepared through multi-step reactions involving cyclization and functional group manipulation.[10][11] Following synthesis, the compound must be purified to ≥98% purity, typically by column chromatography or recrystallization, to ensure the growth of high-quality single crystals.[12][13]

  • Crystal Growth: High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment.[4][13] For small organic molecules like the topic compound, slow evaporation of a saturated solution is a common and effective method. A suitable solvent system (e.g., methanol, ethanol, or a mixture like diethyl ether/methanol) is chosen in which the compound has moderate solubility.[6][14] The solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered crystals.[14]

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension with well-defined faces) is selected under a microscope.[13] This crystal is then carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).[13]

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[3][13] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[13]

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.[13] This data is then used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful in determining the initial phases.[13]

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[13] This iterative process adjusts atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a highly accurate molecular structure.[5][13]

Anticipated Crystallographic Data for Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate:

While specific crystallographic data for the title compound is not publicly available, we can anticipate the type of information that would be obtained based on similar structures.[7][13]

Parameter Anticipated Value/Information Significance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.[7]
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Bond Lengths & Anglese.g., C-Cl, C-S, C=OProvides precise geometric details of the molecule.[8]
Torsion Anglese.g., about the C-C single bondsDescribes the conformation of flexible parts of the molecule.
Intermolecular InteractionsHydrogen bonds, π-π stackingReveals how molecules pack in the solid state.
R-factor< 0.05A measure of the agreement between the experimental and calculated data.
Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural validation often involves a suite of analytical methods.[15][16]

Analytical Techniques Comparison X-ray Crystallography X-ray Crystallography NMR Spectroscopy NMR Spectroscopy X-ray Crystallography->NMR Spectroscopy Solid vs. Solution State Mass Spectrometry Mass Spectrometry X-ray Crystallography->Mass Spectrometry Connectivity vs. Molecular Weight Computational Methods Computational Methods X-ray Crystallography->Computational Methods Experimental vs. Theoretical NMR Spectroscopy->Mass Spectrometry Detailed Structure vs. Formula NMR Spectroscopy->Computational Methods Conformational Analysis

Figure 2: Interplay between different structural analysis techniques.

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[17][18][19] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[17]

Key NMR Experiments and Their Contributions:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For the title compound, distinct signals would be expected for the methyl protons, the aromatic protons, and the methoxy protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule by identifying which protons are coupled to each other and which protons are attached to which carbons.

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[15][16] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[1]

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties of a molecule.[17] These predicted parameters can then be compared with experimental data from X-ray crystallography and NMR to further validate the structure.

Comparative Analysis: Choosing the Right Tool
Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions in the solid state.[3][5]Unambiguous structure determination; provides absolute configuration for chiral molecules.[3]Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule.[4][20]
NMR Spectroscopy Connectivity, stereochemistry, and dynamic information in solution.[17][20]Non-destructive; provides information about the molecule's behavior in a more biologically relevant state (solution).[20][21]Can be complex to interpret for large or highly symmetric molecules; does not provide precise bond lengths and angles.[22]
Mass Spectrometry Molecular weight and molecular formula.[15][16]High sensitivity; requires very small amounts of sample.Provides limited information on stereochemistry and connectivity.[18]
Computational Methods Theoretical geometry, energy, and spectroscopic properties.[17]Can provide insights into structures that are difficult to study experimentally.Accuracy is dependent on the level of theory and basis set used; requires experimental validation.
Conclusion: An Integrated Approach to Structural Validation

For the definitive structural validation of methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate, single-crystal X-ray crystallography stands as the gold standard, providing an unambiguous three-dimensional structure in the solid state. However, a truly comprehensive understanding of the molecule's properties necessitates a multi-faceted approach. NMR spectroscopy is indispensable for confirming the structure in solution and providing insights into its dynamic behavior. Mass spectrometry is essential for confirming the molecular weight and formula. Finally, computational methods can bridge the gap between experimental observations and theoretical understanding. By integrating the data from these complementary techniques, researchers can build a complete and robust picture of the molecule's structure and properties, which is critical for its application in drug development and materials science.

References

  • Holton, S. J., et al. x Ray crystallography. Journal of Cell Science. Available from: [Link]

  • IUCr. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide. IUCrData. Available from: [Link]

  • Krasavin, M., et al. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Heliyon. Available from: [Link]

  • Elyashberg, M., et al. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics. Available from: [Link]

  • Goulart, C. P., et al. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Available from: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available from: [Link]

  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

  • ResearchGate. Molecular structures of benzothiophene derivatives. Available from: [Link]

  • ResearchGate. Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Available from: [Link]

  • Carugo, O., & Pongor, S. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Protein Science. Available from: [Link]

  • MDPI. Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Available from: [Link]

  • Royal Society of Chemistry. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry. Available from: [Link]

  • Google Patents. Process for preparing thiophene derivatives.
  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. Available from: [Link]

  • MDPI. Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Available from: [Link]

  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Available from: [Link]

  • IUCr Journals. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide. Available from: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • University of Szeged. Comparison of NMR and X-ray crystallography. Available from: [Link]

  • TSI Journals. SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. Available from: [Link]

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Available from: [Link]

  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. Available from: [Link]

  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. The synthesis and application of compounds like Methyl 4-chloro-3-methylbenzo[b]thiophen...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. The synthesis and application of compounds like Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS No. 1415968-73-8) are critical to this process.[1] However, with innovation comes the profound responsibility of ensuring the safety of ourselves, our colleagues, and our environment. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data

The chemical structure of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate—a chlorinated, methylated benzo[b]thiophene ester—suggests a multi-faceted hazard profile. We must consider the potential for skin and eye irritation, toxicity upon ingestion or inhalation, and environmental hazards.

Key Structural Analogs and Their Implications:

  • Benzo[b]thiophene Derivatives: Compounds in this family are known to cause skin and eye irritation.[2][3][4] Some may be harmful if inhaled or ingested.[4] Therefore, it is prudent to handle Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate as a potential irritant and toxicant.

  • Chlorinated Aromatic Compounds: The presence of a chlorine atom on the aromatic ring often increases the environmental persistence and toxicity of a compound, particularly to aquatic life.[5][6]

  • Thiophene Derivatives: Thiophenes can be flammable, and some derivatives, particularly those with reactive side chains like chloromethyl groups, can be unstable.[7][8] While our compound is a more stable ester, the inherent reactivity of the thiophene ring warrants caution.

Based on this analysis, we can anticipate the following primary hazards for Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate:

  • Skin and eye irritation.

  • Harmful if swallowed or inhaled.

  • Potential for long-term adverse effects in the aquatic environment.[7]

The following table summarizes the recommended personal protective equipment based on these anticipated hazards.

Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[9][10]Provides a complete barrier against splashes to the eyes and face. Standard safety glasses are insufficient as they do not provide a seal against chemical splashes.[10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Protects against skin contact, which can cause irritation and absorption of the chemical.[9][11] Glove material should be selected based on the specific solvents being used in the procedure.
Body Protection A lab coat or chemical-resistant apron.Protects against incidental splashes and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary for procedures that could generate aerosols or dusts.Protects against inhalation of the compound, which may be harmful. The need for respiratory protection should be determined by a formal risk assessment of the specific procedure.

Operational Protocols: From Receipt to Disposal

A proactive approach to safety involves implementing rigorous procedures at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Segregated Storage: Store Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][12]

  • Clear Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Handling and Use: A Step-by-Step Approach
  • Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Pre-use Inspection of PPE: Before each use, inspect all PPE for signs of wear or degradation.

  • Donning PPE: Follow a systematic procedure for donning PPE to ensure complete protection.[11]

  • Weighing and Transfer: When weighing the solid compound, do so in a manner that avoids the generation of dust. If transferring solutions, use appropriate tools to prevent spills.

  • Post-handling Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Designated Area Designated Area Inspect PPE Inspect PPE Designated Area->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Weigh & Transfer Weigh & Transfer Don PPE->Weigh & Transfer Enter Handling Phase Perform Experiment Perform Experiment Weigh & Transfer->Perform Experiment Decontaminate Area Decontaminate Area Perform Experiment->Decontaminate Area Complete Experiment Doff PPE Doff PPE Decontaminate Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A streamlined workflow for the safe handling of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite or sand.[5] Do not use combustible materials.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

Disposal Plan: Environmental Stewardship

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.

  • Waste Segregation: All waste containing Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate, including contaminated PPE and cleaning materials, must be collected as hazardous waste.[5]

  • Containerization: Use dedicated, properly labeled, and sealed containers for liquid and solid waste.

  • Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE" with the full chemical name and associated hazards.[5]

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic and incompatible materials.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Incineration is often the preferred method for chlorinated organic compounds.[13]

Disposal_Pathway cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Segregate Waste Segregate Waste Containerize Containerize Segregate Waste->Containerize Label Label Containerize->Label Designated Storage Area Designated Storage Area Label->Designated Storage Area Transfer to Storage Licensed Disposal Contractor Licensed Disposal Contractor Designated Storage Area->Licensed Disposal Contractor Scheduled Pickup

Caption: A logical pathway for the safe and compliant disposal of chemical waste.

By adhering to these principles and protocols, researchers can confidently and safely work with Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate, ensuring both scientific progress and a secure laboratory environment.

References

  • NextSDS. 4-CHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER - NextSDS. [Link]

  • 3-Methylbenzo(b)thiophene-2-carboxylic acid - SAFETY DATA SHEET. [Link]

  • NextSDS. Your Guide to Personal Protective Equipment for Chemicals - NextSDS. [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]

  • Organic Syntheses. 2-chloromethylthiophene - Organic Syntheses Procedure. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • United States Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate
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Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate
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